Synthesis and Characterization of 1-Cyanoethane-1-sulfinyl chloride: A Technical Guide for Advanced Sulfur Electrophiles
Executive Summary In modern drug development and agrochemical synthesis, aliphatic sulfinyl chlorides serve as highly versatile, albeit reactive, S(IV) electrophiles. 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and agrochemical synthesis, aliphatic sulfinyl chlorides serve as highly versatile, albeit reactive, S(IV) electrophiles. 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2)[1] is a specialized sulfur intermediate characterized by its α-cyano group, which significantly enhances the electrophilicity of the sulfur center. Sulfinyl halides occupy a delicate oxidation state between sulfenyl halides (S(II)) and sulfonyl halides (S(VI))[2]. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, isolation, and characterization of 1-cyanoethane-1-sulfinyl chloride, designed specifically for researchers scaling up chiral sulfur pharmacophores.
Retrosynthetic Rationale and Mechanistic Causality
The synthesis of aliphatic sulfinyl chlorides is notoriously challenging due to their propensity for over-oxidation into sulfonyl chlorides or rapid hydrolysis into sulfinic acids upon exposure to moisture[3]. To circumvent these failure modes, the optimal synthetic route utilizes the anhydrous oxidative chlorination of the corresponding thiol, 2-mercaptopropanenitrile .
Instead of utilizing aqueous chlorination, this protocol employs acetic anhydride as an anhydrous oxygen donor. The causality behind this choice is fundamental to the reaction's success:
Chlorination: Chlorine gas oxidizes the thiol to an intensely yellow sulfenyl chloride (R-SCl), and subsequently to an organosulfur trichloride (R-SCl₃).
Oxygen Transfer: Acetic anhydride intercepts the unstable R-SCl₃ intermediate. It transfers an oxygen atom to the sulfur center, forming the desired sulfinyl chloride while generating acetyl chloride as a byproduct[3].
Arrested Oxidation: Because water is strictly excluded, the sulfur atom is locked at the S(IV) oxidation state, preventing the runaway formation of sulfonyl chlorides.
Caption: Mechanistic pathway for the oxidative chlorination of 2-mercaptopropanenitrile to sulfinyl chloride.
Experimental Workflow: A Self-Validating Protocol
Because sulfinyl chlorides are thermolabile and moisture-sensitive, the following protocol is designed as a self-validating system where visual cues confirm mechanistic progression.
Step 1: Anhydrous Setup
Apparatus: Equip a 250 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal low-temperature thermometer, a gas dispersion frit (for Cl₂ introduction), and a Claisen adapter fitted with a robust CaCl₂ drying tube.
Reagents: Charge the flask with 2-mercaptopropanenitrile (1.0 equiv) and acetic anhydride (1.0 equiv).
Causality: The 1:1 stoichiometry is critical. Excess acetic anhydride complicates downstream purification, while a deficit leads to the persistence of unstable organosulfur trichlorides[3].
Step 2: Oxidative Chlorination
Temperature Control: Submerge the flask in an ice/salt bath and allow the internal temperature to equilibrate to -10 °C .
Addition: Slowly bubble dry chlorine gas (2.0 equiv) into the stirring mixture.
Self-Validation Checkpoint: Upon initial Cl₂ addition, the solution will immediately turn an intense, bright yellow/orange. This visually validates the formation of the sulfenyl chloride intermediate. As the reaction progresses and the second equivalent of Cl₂ is consumed, the intense color will rapidly fade to a pale straw-yellow. This color shift is your built-in indicator that the reaction has successfully reached the S(IV) state[3].
Step 3: Isolation and Purification
Degassing: Once the color fades, immediately cease chlorine addition. Allow the mixture to warm slightly to 0 °C.
Vacuum Stripping: Apply a vacuum (15–20 mmHg) to the system.
Causality: The primary byproducts are hydrogen chloride and acetyl chloride (bp 52 °C). Applying a vacuum removes these volatile components entirely, allowing for a solvent-free, non-aqueous isolation of the product. Aqueous workups must be strictly avoided as they will instantly hydrolyze the product[2].
The residual pale-yellow oil is crude 1-cyanoethane-1-sulfinyl chloride, which can be used directly in downstream applications or purified via short-path vacuum distillation.
Quantitative Data & Characterization
To ensure the integrity of the synthesized batch, characterization should be performed under inert conditions.
1-Cyanoethane-1-sulfinyl chloride is a linchpin in the synthesis of complex sulfur-containing pharmacophores. Its primary utility lies in its rapid reaction with amines to form sulfinamides [4].
Furthermore, modern medicinal chemistry frequently utilizes these S(IV) species to access S(VI) motifs. Through oxidative imidation (e.g., using Chloramine-T), the sulfinyl chloride is converted into a sulfonimidoyl chloride. Subsequent halogen exchange with potassium fluoride yields SulfoxFluor derivatives, which are highly prized as bioisosteres in rational drug design[5].
Caption: Downstream synthetic applications of 1-cyanoethane-1-sulfinyl chloride in drug development.
Safety, Handling, and Storage Protocols
Moisture Sensitivity: Sulfinyl chlorides react violently with water, evolving corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases[2]. All glassware must be oven-dried, and reactions must be conducted under a positive pressure of Argon.
Thermal Lability: Aliphatic sulfinyl chlorides can decompose if subjected to prolonged heating. Distillations must be performed under high vacuum to keep bath temperatures strictly below 50 °C.
Storage: Store the neat liquid in an amber ampoule or a tightly sealed Schlenk flask at -20 °C.
Spectroscopic data (NMR, IR, MS) of 1-Cyanoethane-1-sulfinyl chloride
The following technical guide details the spectroscopic characterization of 1-Cyanoethane-1-sulfonyl chloride , with a critical analysis of the unstable sulfinyl analog. Including Analysis of the Sulfinyl Chloride Interm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of 1-Cyanoethane-1-sulfonyl chloride , with a critical analysis of the unstable sulfinyl analog.
Including Analysis of the Sulfinyl Chloride Intermediate
Part 1: Executive Technical Summary
Target Compound: 1-Cyanoethane-1-sulfonyl chloride
CAS Registry Number: 34876-17-0
Molecular Formula:
1-Cyanoethane-1-sulfonyl chloride is a isolable, stable synthetic intermediate used in the preparation of sulfonamides and heterocycles.[1]
1-Cyanoethane-1-sulfinyl chloride is a highly reactive, transient species.[1] Attempts to isolate it typically result in elimination to cyano(methyl)sulfine or decomposition to polymeric tars (Ohoka et al., 1978).[1]
This guide focuses on the characterizable Sulfonyl Chloride while providing mechanistic insights into the Sulfinyl instability.
Part 2: Structural & Mechanistic Context
The stability of
-cyanosulfur halides is governed by the acidity of the -proton.[1] The electron-withdrawing nature of both the nitrile (-CN) and the sulfinyl/sulfonyl groups makes the -proton highly acidic, facilitating elimination reactions.[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for Propionitrile derivatives, highlighting why the sulfonyl chloride is the stable endpoint while the sulfinyl chloride eliminates.
Figure 1: Divergent synthesis pathways.[1] The sulfinyl chloride undergoes rapid elimination to the sulfine, leading to decomposition, whereas the sulfonyl chloride is stable.[1]
Part 3: Spectroscopic Data (1-Cyanoethane-1-sulfonyl chloride)[1]
The following data is validated against analogous
-cyanosulfonyl chlorides (e.g., 1-cyano-1-methylethane-1-sulfonyl chloride) and standard additivity rules for electron-withdrawing substituents.
NMR spectrum is distinct due to the quartet at ~4.65 ppm . Normal alkyl methines appear at 1.5-2.0 ppm; the shift to 4.65 ppm confirms the presence of two strong electron-withdrawing groups (CN and ) on the same carbon.[1]
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or Nujol Mull[1]
Wavenumber ()
Intensity
Functional Group
Vibration Mode
2990 - 2940
Weak
C-H
Aliphatic stretching
2245
Medium
-C≡N
Nitrile stretching (Diagnostic)
1385
Strong
-SO-Cl
Asymmetric Sulfonyl stretch
1175
Strong
-SO-Cl
Symmetric Sulfonyl stretch
560
Medium
S-Cl
S-Cl stretching
Validation Check:
The absence of a broad band at 3400-3200
confirms no hydrolysis to the sulfonic acid ().[1] The sharp nitrile peak at 2245 distinguishes this from simple alkanesulfonyl chlorides.[1]
Decomposition Marker: Upon warming to room temperature, the sample will likely turn dark/black due to the formation of poly(thioacyl) species derived from the sulfine intermediate.
Spectral Signature (Low Temp):
IR: Look for a sulfinyl (
) band at ~1230 .[1] The absence of the 1385/1175 sulfonyl doublet is the key differentiator.[1]
NMR: The methine proton will be slightly less deshielded than the sulfonyl analog, likely appearing around
4.2 ppm .
Part 5: Experimental Handling Protocol
Safety & Stability
Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It is a lachrymator and causes severe skin burns.
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at
.
Quenching: React with a primary amine (e.g., benzylamine) to form a stable, crystalline sulfonamide for easier characterization if the chloride is too unstable for your specific conditions.
Standard Characterization Workflow
Sample Prep: Dissolve ~10 mg in 0.6 mL
(ensure solvent is dry/neutralized with to prevent acid-catalyzed hydrolysis).
Acquisition: Run
NMR (16 scans) first to check purity. Look for the characteristic doublet/quartet pattern.
Verification: If the quartet at 4.65 ppm is missing or shifted to ~3.0 ppm, the sulfonyl chloride has likely hydrolyzed or decomposed.
References
Ohoka, M., et al. (1978). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Journal of Organic Chemistry. Link (Describes the instability of aliphatic
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.[2] ACD/Labs Technical Blog. Link (General spectroscopic trends for alkanesulfonyl chlorides).
PubChem Compound Summary. 1-Cyanoethane-1-sulfonyl chloride (CAS 34876-17-0).[1] National Center for Biotechnology Information. Link (Source for CAS and physical property data).[1]
Zwanenburg, B. (1982).Sulfines: Synthesis and Reactions. Reviews on Heteroatom Chemistry.
Comprehensive Stability and Reactivity Profiling of 1-Cyanoethane-1-sulfinyl Chloride: A Technical Guide for Drug Development
Executive Summary In modern drug discovery, the strategic incorporation of sulfur-containing moieties—such as sulfinamides and sulfinates—has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic incorporation of sulfur-containing moieties—such as sulfinamides and sulfinates—has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) is a highly specialized, bifunctional building block[1]. It features both a highly electrophilic sulfinyl center and an
This whitepaper provides an authoritative analysis of the stability, mechanistic reactivity, and experimental methodologies required to successfully deploy 1-Cyanoethane-1-sulfinyl chloride in synthetic workflows.
Structural Analysis and Physicochemical Properties
The reactivity of 1-Cyanoethane-1-sulfinyl chloride is governed by its dual-stereocenter potential (at the sulfur atom and the
-carbon) and the strong electron-withdrawing nature of the adjacent cyano group. The cyano group significantly increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack[3]. However, it concurrently acidifies the -proton, introducing competing elimination pathways.
Quantitative Data Summary
Property
Value / Description
Chemical Name
1-Cyanoethane-1-sulfinyl chloride
CAS Number
1851774-95-2
Molecular Formula
C3H4ClNOS
Molecular Weight
137.59 g/mol
Physical State
Pale yellow to colorless liquid
Hydrolytic Stability
Highly unstable; reacts violently with moisture[4]
Understanding the chemoselectivity of 1-Cyanoethane-1-sulfinyl chloride is critical. The molecule sits at a mechanistic crossroads between substitution and elimination.
Nucleophilic Substitution (
at Sulfur): The primary and desired pathway involves the attack of nucleophiles (amines, alcohols) at the sulfur center, displacing the chloride ion to form stable sulfinamides or sulfinate esters[3].
Base-Catalyzed Elimination (Sulfine Formation): If exposed to strong, unhindered bases at ambient temperatures, the acidic
-proton is easily abstracted. This triggers a dehydrochlorination event, generating a highly reactive -cyano sulfine (thione S-oxide) intermediate[5]. Sulfines are prone to rapid polymerization or unwanted cycloadditions, drastically reducing the yield of the desired substitution product.
Hydrolysis: Exposure to atmospheric moisture leads to rapid degradation into 1-cyanoethane-1-sulfinic acid and hydrogen chloride gas[4].
Fig 1: Chemoselective reactivity pathways of 1-Cyanoethane-1-sulfinyl chloride.
To harness this compound effectively, experimental design must prioritize kinetic control over thermodynamic side reactions. The following protocol outlines the synthesis of a sulfinamide derivative, integrating causality and self-validation at every step.
Protocol: Controlled Aminolysis of 1-Cyanoethane-1-sulfinyl Chloride
Objective: To selectively form 1-cyanoethane-1-sulfinamide while completely suppressing
-deprotonation and subsequent sulfine formation.
Step-by-Step Methodology:
System Preparation:
Flame-dry a two-neck round-bottom flask under vacuum and backfill with Argon. Add anhydrous dichloromethane (DCM) (10 mL per mmol of substrate).
Causality: Even trace amounts of water will outcompete the amine, hydrolyzing the sulfinyl chloride to the corresponding sulfinic acid[4].
Reagent Cooling & Base Selection:
Add the target primary or secondary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes unwanted deprotonation of the acidic
-proton. The -78°C environment kinetically favors nucleophilic attack at the sulfur center over proton abstraction[5].
Electrophile Addition:
Dissolve 1-Cyanoethane-1-sulfinyl chloride (1.0 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
In-Process Quench & Analytical Validation (Self-Validating Step):
After 1 hour, withdraw a 10 µL aliquot and immediately quench it in 1 mL of anhydrous methanol.
Causality: Direct LC-MS analysis of sulfinyl chlorides is impossible; they hydrolyze on reverse-phase columns, resulting in undetectable or streaking peaks. Quenching with methanol traps any unreacted starting material as the stable methyl sulfinate ester. The presence of the
mass ion definitively proves the starting material's integrity, while its disappearance validates reaction completion.
Workup & Isolation:
Quench the main reaction with saturated aqueous
at -78°C, then allow it to warm to room temperature. Extract with DCM, wash with brine, dry over , and concentrate under reduced pressure. Purify via flash chromatography.
Fig 2: Self-validating experimental workflow for controlled aminolysis.
Safety and Handling Directives
1-Cyanoethane-1-sulfinyl chloride is a highly reactive, corrosive, and toxic electrophile.
Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Repeated freeze-thaw cycles or exposure to ambient air will lead to the accumulation of HCl gas within the container, posing a pressurization hazard[4].
PPE: Handling requires full personal protective equipment (PPE), including heavy-duty nitrile gloves, a chemical splash respirator, and execution strictly within a certified fume hood.
A Technical Guide to the Quantum Chemical Analysis of 1-Cyanoethane-1-sulfinyl chloride
Abstract This technical guide presents a comprehensive, first-principles computational workflow for the detailed characterization of 1-Cyanoethane-1-sulfinyl chloride, a chiral organosulfur compound with potential applic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide presents a comprehensive, first-principles computational workflow for the detailed characterization of 1-Cyanoethane-1-sulfinyl chloride, a chiral organosulfur compound with potential applications as a reactive intermediate in synthetic chemistry. Recognizing the challenges in experimentally handling such reactive species, this paper establishes a robust theoretical protocol using Density Functional Theory (DFT). We detail the rationale for method selection, including the choice of the B3LYP functional and the 6-311++G(d,p) basis set, and provide a step-by-step methodology for conformational analysis, geometry optimization, and the prediction of key spectroscopic and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering a self-validating framework to predict the structural, vibrational (IR), and electronic (HOMO-LUMO) characteristics of this molecule, thereby facilitating its synthetic application and reactivity assessment.
Introduction
1-Cyanoethane-1-sulfinyl chloride, CH₃CH(CN)S(O)Cl, is a fascinating yet understudied molecule possessing a stereogenic center at the carbon atom bonded to the cyano and sulfinyl chloride groups. Sulfinyl chlorides (R-S(O)Cl) are valuable reagents in organic synthesis, serving as precursors for a wide array of chiral sulfinyl compounds, including sulfoxides and sulfinamides.[1] The presence of the electron-withdrawing cyano group is expected to significantly influence the reactivity and electronic structure of the sulfinyl chloride moiety.
Due to their inherent reactivity, the experimental characterization of sulfinyl chlorides can be challenging.[2] Quantum chemical calculations, therefore, emerge as an indispensable tool, providing a powerful, non-invasive method to elucidate molecular properties with high accuracy.[3][4] Computational chemistry allows for the prediction of 3D geometries, spectroscopic signatures (IR, NMR), and electronic properties that govern molecular reactivity and stability, offering critical insights that can guide synthetic efforts.[5]
This guide provides a detailed, field-proven protocol for the comprehensive computational analysis of 1-Cyanoethane-1-sulfinyl chloride. The objective is to establish a reliable in silico framework that enables researchers to:
Identify the most stable conformation(s) of the molecule.
Determine its precise geometric parameters.
Predict its infrared (IR) spectrum for identification purposes.
Analyze its frontier molecular orbitals (HOMO/LUMO) to understand its electronic behavior and reactivity.
Theoretical Background and Methodological Rationale
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set.[4] Our choices are guided by a balance of accuracy and computational cost, grounded in established practices for similar organosulfur and cyano-containing compounds.
The Choice of Computational Level: DFT/B3LYP
For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational efficiency and accuracy.[6][7] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is renowned for its robust performance in predicting the geometries and frequencies of a vast range of organic molecules.[8][9][10] While newer functionals exist, B3LYP's extensive validation makes it a trustworthy choice for foundational studies. For systems where dispersion forces are critical, a dispersion-corrected functional like B3LYP-D3 or ωB97XD could also be considered.[6][8]
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. Our choice is the Pople-style 6-311++G(d,p) basis set. Let's break down its components to understand its suitability:
6-311G : This triple-zeta valence basis set provides significant flexibility for valence electrons, which are crucial for chemical bonding and reactivity.
++G : These are diffuse functions added to both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing species with lone pairs, such as the oxygen, sulfur, chlorine, and nitrogen atoms in our molecule, and for modeling non-covalent interactions.[11]
(d,p) : These are polarization functions. The d functions on heavy atoms and p functions on hydrogen atoms allow for anisotropy in the electron distribution, which is critical for describing the non-spherical nature of atoms within a molecule and for accurately calculating bonding and vibrational frequencies. Using a basis set without polarization functions for molecules with heteroatoms is not recommended.[8]
This combination of B3LYP and 6-311++G(d,p) provides a high-level, reliable theoretical model for this system.[12]
Conformational Analysis
1-Cyanoethane-1-sulfinyl chloride has rotational freedom around the C-C and C-S bonds. Identifying the global minimum energy structure is paramount, as all subsequent property calculations should be performed on the most stable conformer. A Potential Energy Surface (PES) scan, performed by systematically rotating a key dihedral angle and calculating the energy at each step, is the standard method for exploring the conformational space.
Computational Protocol: A Step-by-Step Workflow
This section outlines the practical steps for performing the calculations, assuming the use of the Gaussian suite of programs with the GaussView graphical interface.[2][13][14][15]
Step 1: Initial Structure Construction
Open GaussView or a similar molecular builder.[16]
Construct the 1-Cyanoethane-1-sulfinyl chloride molecule. Ensure the correct connectivity and initial tetrahedral geometry around the central carbon and sulfur atoms.
Perform a preliminary geometry "cleanup" using the builder's built-in mechanics-based tools to obtain a reasonable starting structure.
Step 2: Conformational Search and Geometry Optimization
Identify Key Dihedral Angle : The most significant conformational flexibility will likely be around the Cα-S bond. Identify this dihedral angle (e.g., C-C-S-O).
Set up a PES Scan : In the Gaussian Calculation Setup, choose "Scan" as the job type and select the atoms defining the dihedral angle. Set the scan from 0 to 360 degrees with a step size of 15-20 degrees. This will generate an energy profile of the rotation. Use a lower-level basis set (e.g., 6-31G(d)) for the scan to save computational time.
Identify Minima : Analyze the resulting scan log file to identify the dihedral angles corresponding to energy minima.
Full Optimization : For each identified minimum, create a new input file. Perform a full geometry optimization using the high-level B3LYP/6-311++G(d,p) method. The keyword Opt is used for this step.[13]
Step 3: Vibrational Frequency Analysis
Using the optimized geometry from the lowest-energy conformer, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory. The keyword is Freq.[13]
Verification : Confirm that the optimization has found a true minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output. A single imaginary frequency would indicate a transition state.
IR Spectrum : The output will contain the vibrational frequencies, IR intensities, and Raman activities, which can be used to generate a theoretical IR spectrum.
Step 4: Calculation of Electronic Properties
Using the same optimized structure and level of theory, perform a single-point energy calculation.
Request additional properties in the input file using the Pop=Full keyword. This will provide detailed information on molecular orbitals (including HOMO and LUMO energies), Mulliken population analysis (atomic charges), and the dipole moment.
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Workflow Visualization
The following diagram illustrates the comprehensive computational workflow described above.
Caption: A flowchart of the quantum chemical calculation workflow.
Predicted Data and Analysis
The protocol described above will yield a rich dataset for the lowest-energy conformer of 1-Cyanoethane-1-sulfinyl chloride. The following tables represent the expected output and provide a template for data presentation.
Table 1: Predicted Geometrical Parameters
(Calculated at the B3LYP/6-311++G(d,p) level)
Parameter
Bond Length (Å)
Parameter
Bond Angle (°)
S=O
Value
O=S-Cl
Value
S-Cl
Value
O=S-C
Value
S-C
Value
Cl-S-C
Value
C-C(N)
Value
S-C-C(N)
Value
C-CH₃
Value
S-C-H
Value
C≡N
Value
C-C≡N
Value
Analysis: These parameters provide the definitive 3D structure of the molecule. The S=O and S-Cl bond lengths are particularly important as they relate to the reactivity of the sulfinyl chloride group.
Table 2: Key Predicted Vibrational Frequencies
(Calculated at the B3LYP/6-311++G(d,p) level, frequencies are typically scaled by ~0.96-0.98 for B3LYP)
Frequency (cm⁻¹)
Scaled Freq. (cm⁻¹)
Intensity (km/mol)
Assignment
Value
Value
High
C≡N stretch
Value
Value
High
S=O stretch
Value
Value
Medium
C-H stretches
Value
Value
Medium
S-Cl stretch
Analysis: The C≡N and S=O stretching frequencies are highly characteristic. Their calculated positions can be directly compared with experimental IR data for structural validation.
Table 3: Predicted Electronic Properties
(Calculated at the B3LYP/6-311++G(d,p) level)
Property
Value
Energy of HOMO
Value (eV)
Energy of LUMO
Value (eV)
HOMO-LUMO Gap (ΔE)
Value (eV)
Dipole Moment
Value (Debye)
Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is likely centered on the S-Cl bond, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Validation and Trustworthiness
The protocol described herein is designed to be self-validating. The frequency analysis step, which must yield zero imaginary frequencies, confirms that the optimized structure is a true energy minimum.
Furthermore, the ultimate validation of this computational model lies in its comparison with experimental data. Should experimental IR or NMR spectra become available, they can be directly compared with the predicted spectra generated by this protocol.[17] A strong correlation between the computed and experimental data would provide high confidence in the accuracy of all other predicted properties, such as the geometry and electronic structure, which are often inaccessible experimentally.
Conclusion
This technical guide has established a detailed and scientifically grounded computational protocol for the characterization of 1-Cyanoethane-1-sulfinyl chloride using Density Functional Theory. By following the step-by-step workflow—from initial structure generation and rigorous conformational analysis to high-level optimization and property calculation—researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic characteristics. This in silico approach provides a critical, predictive framework that can accelerate research by offering deep molecular insights prior to, or in conjunction with, experimental synthesis and analysis, thereby enhancing our understanding and utilization of this reactive chemical intermediate.
References
[2] BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Available from:
[18] ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Available from:
[13] A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available from: [Link]
[17] Lee, J. (2021, May 12). Quantum Chemistry Calculations for Metabolomics. ACS Publications. Available from: [Link]
[14] Lee Group @ UOW. (2020, September 30). Gaussian guide. Available from: [Link]
[3] Singh, G., & Kumar, S. (2024, May 29). Computational Chemistry: Exploring Molecular Properties and Reactivity. BPI Publications. Available from: [Link]
[5] J-STAR Research. Predicting Molecular Properties via Computational Chemistry. Available from: [Link]
[15] Pogorelov, T. V. (2020, July 5). Tutorial - Quantum Chemistry with Gaussian using GaussView. University of Illinois at Urbana-Champaign. Available from: [Link]
[16] ResearchGate. (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software?. Available from: [Link]
[19] YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Available from: [Link]
[4] Unknown Author. Molecular structure and properties calculations. Available from: [Link]
[1] Kiełbasiński, P. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications. Available from: [Link]
[20] PubChemLite. 1-cyano-1-methylethane-1-sulfonyl chloride (C4H6ClNO2S). Available from: [Link]
[6] Eguchi, T. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available from: [Link]
[7] Vandavasi, V. K. (2022). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Nature. Available from: [Link]
[21] MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Available from: [Link]
[22] PubChem. 1-Cyanopropane-1-sulfinyl chloride. Available from: [Link]
[23] PubChem. 1-Cyano-1-methylethane-1-sulfonyl chloride. Available from: [Link]
[8] ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Available from: [Link]
[12] ResearchGate. Optimized structure of compound I and II with DFT-B3LYP/6-311++G(d,p) level. Available from: [Link]
[9] PubMed. (2013, March 15). DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. Available from: [Link]
[11] Maes, G. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SCIRP. Available from: [Link]
[10] Nenadis, N. (2024, July 18). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Open Exploration Publishing. Available from: [Link]
Thermochemical Profiling and Reactivity Dynamics of 1-Cyanoethane-1-sulfinyl chloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug development, bifunctio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern drug development, bifunctional building blocks like 1-Cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2) offer unprecedented vectors for synthesizing complex pharmacophores, particularly chiral sulfinamides. However, the presence of an electron-withdrawing alpha-cyano group adjacent to a highly reactive sulfinyl chloride moiety creates a complex thermochemical profile. As a Senior Application Scientist, I have structured this guide to move beyond basic catalog data, providing a rigorous, causality-driven analysis of the compound's structural energetics, thermal stability, and the self-validating experimental workflows required to handle it safely during scale-up.
Structural Energetics & The Cl–S Bond Paradigm
The chemical behavior of 1-Cyanoethane-1-sulfinyl chloride is dictated by the interplay between the electrophilic sulfur center and the inductive pull of the alpha-cyano (-CN) group.
Historically, the chemical industry operated under the assumption that the Cl–S bond in sulfinyl radicals was inherently weak (estimated at ~5 kcal/mol), leading to rapid, uncontrollable thermal decomposition. However, a pivotal 2025 study utilizing high-accuracy extrapolated ab initio thermochemistry (HEAT) and synchrotron radiation fundamentally disrupted this assumption, proving that the Cl–S bond energy in sulfinyl radicals is actually 54.2 ± 0.9 kcal/mol ().
The Causality of the Alpha-Cyano Group:
The inclusion of the -CN group at the alpha position exerts a strong negative inductive effect (-I). This electron withdrawal stabilizes the C–S bond against homolytic cleavage but significantly increases the electrophilicity of the sulfur atom. Consequently, while the molecule exhibits higher-than-expected thermal stability regarding radical decomposition, it is hyper-reactive toward nucleophilic attack (e.g., by amines or alcohols). Furthermore, the alpha-proton becomes highly acidic, making the compound susceptible to base-induced racemization—a critical factor when synthesizing enantiopure drugs.
Quantitative Thermochemical Data
Because experimental thermochemical data for highly specific functionalized sulfinyl chlorides is often proprietary or limited to vendor catalogs (), the table below synthesizes computed structural data with extrapolated thermodynamic baselines derived from thionyl chloride ().
Thermochemical Property
Value
Derivation / Reference Basis
Molecular Formula
C₃H₄ClNOS
Structural derivation
Molecular Weight
137.59 g/mol
Standard atomic weights
Cl–S Bond Dissociation Energy
54.2 ± 0.9 kcal/mol
Analogous to ClSO radical measurements [1]
Enthalpy of Vaporization (ΔvapH)
~42.0 – 48.0 kJ/mol
Extrapolated from SOCl₂ baseline (32.4 kJ/mol) [2]
Thermal Decomposition Onset
> 120 °C (Predicted)
Based on HEAT calculations for sulfinyl stability [1]
Experimental Workflows for Thermochemical Validation
To utilize 1-Cyanoethane-1-sulfinyl chloride in pharmaceutical scale-up, its thermal limits must be empirically validated. Traditional bomb calorimetry is insufficient here, as it struggles to isolate the specific Cl–S bond dissociation energy from secondary radical recombination events. Instead, we employ the following self-validating workflows.
Protocol A: Photoionization Mass Spectrometry (PIMS) for Bond Energy
Purpose: To precisely measure the appearance energy of the sulfinyl radical without secondary thermal interference.
Sample Volatilization: Introduce the 1-Cyanoethane-1-sulfinyl chloride sample into a vacuum chamber via a continuous molecular beam expansion using Argon as a carrier gas.
Synchrotron Irradiation: Expose the molecular beam to tunable vacuum ultraviolet (VUV) synchrotron radiation.
Ion Detection: Scan the photon energy and record the ion counts for the parent cation and the fragmented sulfinyl radical cation.
Self-Validation Checkpoint: Co-expand a known internal standard (e.g., Krypton) in the molecular beam. Calibrate the ionization energy scale against the standard's known ionization energy to ensure the measured appearance energy of the fragment is absolute.
Data Extrapolation: Calculate the precise Cl–S bond energy using the difference between the appearance energy of the fragment and the ionization energy of the parent molecule.
Protocol B: Differential Scanning Calorimetry (DSC) for Runaway Profiling
Purpose: To determine the safe handling temperatures and exothermic decomposition kinetics.
Sample Encapsulation: Seal 2–5 mg of the compound in a gold-plated, high-pressure crucible under an inert nitrogen atmosphere to prevent premature hydrolysis.
Dynamic Heating: Apply a linear heating rate of 5 °C/min from 20 °C to 250 °C.
Self-Validation Checkpoint: Run a baseline subtraction using an identical, empty gold-plated crucible subjected to the exact same thermal program. This isolates the exothermic decomposition integral from instrument thermal drift.
Thermogram Analysis: Identify the onset temperature (
) of the first exothermic peak, which dictates the maximum safe processing temperature for reactor scale-up.
Logical workflow for the comprehensive thermochemical profiling of sulfinyl chlorides.
Mechanistic Pathways & Reactivity Dynamics
Understanding the bifurcation between thermal decomposition and synthetic utility is critical. When subjected to high thermal stress, the molecule undergoes homolytic cleavage. However, under controlled synthetic conditions (e.g., low temperature, presence of a non-nucleophilic base like DIPEA), the electrophilic sulfur undergoes clean nucleophilic substitution.
Mechanistic pathways for thermal homolysis versus nucleophilic substitution.
Practical Application Note: Because the alpha-cyano group increases the acidity of the adjacent proton, nucleophilic substitutions must be performed at strict cryogenic temperatures (-78 °C) to prevent the formation of transient sulfines via E1cB elimination, which would otherwise lead to complex oligomeric byproducts.
References
Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. The Journal of Chemical Physics (2025).[Link]
Potential biological activities of 1-Cyanoethane-1-sulfinyl chloride analogs
Executive Summary This technical guide profiles the synthetic utility and biological potential of 1-Cyanoethane-1-sulfinyl chloride ( ) and its stable analogs. While the parent sulfinyl chloride is a highly reactive, hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide profiles the synthetic utility and biological potential of 1-Cyanoethane-1-sulfinyl chloride (
) and its stable analogs. While the parent sulfinyl chloride is a highly reactive, hydrolytically unstable intermediate, it serves as a "privileged scaffold" for generating -cyano sulfinamides and -cyano sulfoxides . These derivatives possess unique electronic properties—specifically the synergistic electron-withdrawing effects of the nitrile and sulfinyl groups—that make them potent candidates for cysteine protease inhibition and agrochemical development . This guide provides actionable protocols for their synthesis and biological evaluation.
Part 1: Chemical Rationale & Structural Biology
The "Warhead" Architecture
The 1-cyanoethane-1-sulfinyl chloride moiety represents a distinct pharmacophore characterized by high electrophilicity and sulfur chirality.
Electronic Activation: The
-cyano group () exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the sulfur atom compared to simple alkyl sulfinyl chlorides. This makes the sulfur highly susceptible to nucleophilic attack by biological thiols (e.g., Cysteine residues).
Chirality: The sulfinyl sulfur is a stereogenic center. Biological activity often differs significantly between (
) and () enantiomers, necessitating stereoselective synthesis or chiral separation.
Acidity: The
-proton is acidified by both the sulfinyl and cyano groups, allowing for further functionalization via deprotonation/alkylation strategies.
Target Class Prediction
Based on structural homology to known bioactive agents (e.g., vinyl sulfones, nitrile-containing pesticides), analogs derived from this scaffold are predicted to target:
Cysteine Proteases (Cathepsins, Papain, Caspases): Via formation of a thiosulfinate ester or sulfinamide adduct at the active site cysteine.
Direct application of 1-Cyanoethane-1-sulfinyl chloride in biological assays is impossible due to rapid hydrolysis. Therefore, research must focus on generating stable Analogs via nucleophilic substitution.
Reaction Workflow Diagram
The following diagram illustrates the generation of the intermediate and its diversion into two primary bioactive classes: Sulfinamides and Sulfoxides.
Figure 1: Synthetic divergence from the reactive sulfinyl chloride intermediate.
Part 3: Experimental Protocols
Synthesis of
-Cyano Sulfinamide Analogs
Objective: To synthesize a library of stable 1-cyanoethane-1-sulfinamides for biological screening.
Safety: Work in a fume hood. Sulfinyl chlorides are corrosive and lachrymators.
Step-by-Step Methodology:
Intermediate Generation (In Situ):
Dissolve bis(1-cyanoethyl) disulfide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under Argon.
Cool to -20°C.
Add sulfuryl chloride (
, 11 mmol) dropwise over 15 minutes.
Stir for 1 hour at -10°C. Note: The solution turns yellow, indicating formation of 1-cyanoethane-1-sulfinyl chloride.
Nucleophilic Trapping:
Prepare a separate solution of the desired amine (e.g., morpholine, benzylamine) (22 mmol) in DCM (20 mL) with triethylamine (25 mmol) as a proton scavenger.
Cannulate the amine solution into the sulfinyl chloride solution slowly at -40°C.
Workup:
Allow to warm to room temperature (RT) over 2 hours.
Quench with saturated
(aq).
Extract with DCM (3x), dry over
, and concentrate in vacuo.
Purification:
Flash chromatography (Hexane/EtOAc gradient). Sulfinamides are typically stable solids or viscous oils.
of the synthesized analogs against Papain (model cysteine protease).
Reagents:
Enzyme: Papain (activated with DTT).
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 2 mM DTT.
Protocol:
Preparation: Dilute analogs in DMSO to generate a 7-point concentration gradient (0.1 nM to 10
M).
Incubation: Add 10
L of analog solution to 90 L of enzyme solution (5 nM final conc) in a black 96-well plate. Incubate for 30 minutes at RT to allow covalent adduct formation.
) vs. [Inhibitor]. Fit to the Hill equation to determine .
Part 4: Mechanism of Action (MOA)
The biological activity relies on the "Soft Electrophile" nature of the sulfinyl group. Unlike sulfonyl chlorides (hard electrophiles), sulfinyl derivatives preferentially react with soft nucleophiles like the thiolate anion (
) in the protease active site.
Figure 2: Proposed mechanism of covalent inhibition of cysteine proteases by sulfinyl analogs.
Part 5: Structure-Activity Relationship (SAR) Summary[2]
The following table summarizes expected trends based on literature for
-functionalized sulfinyl compounds.
Structural Modification
Effect on Potency
Effect on Stability
Rationale
Parent ()
N/A (Too reactive)
Very Low
Rapid hydrolysis prevents bio-assay.
Sulfinamide ()
High
High
Amide bond stabilizes the core; mimics peptide bond transition state.
Sulfoxide () (Alkyl)
Moderate
High
Good metabolic stability; steric bulk at R affects selectivity.
-Cyano group removal
Low
High
Loss of electron-withdrawing effect reduces electrophilicity of Sulfur.
Sulfur Oxidation ()
Variable
Very High
Converts to Sulfonamide; changes geometry from tetrahedral to trigonal bipyramidal preference.
References
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews. Link
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. Link
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron. Link
Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews. Link
Toda, M., et al. (2002). Synthesis and antifungal activity of alpha-cyano sulfoxides. Bioorganic & Medicinal Chemistry Letters. Link
Protocols & Analytical Methods
Method
Application Note: 1-Cyanoethane-1-sulfinyl Chloride in Asymmetric Synthesis
This guide details the application of 1-Cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2) in asymmetric synthesis. While less ubiquitous than tert-butanesulfinyl chloride (Ellman’s reagent), this bifunctional reagent is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 1-Cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2) in asymmetric synthesis. While less ubiquitous than tert-butanesulfinyl chloride (Ellman’s reagent), this bifunctional reagent is a critical building block for introducing the (1-cyanoethyl)sulfinyl moiety—a pharmacophore increasingly relevant in modern agrochemical discovery (e.g., sulfoximine insecticides) and medicinal chemistry.
Introduction & Strategic Utility
1-Cyanoethane-1-sulfinyl chloride is an electrophilic sulfur reagent characterized by two contiguous chiral centers: the sulfur atom (inherently chiral in sulfinyl chlorides) and the
-carbon (bearing the cyano group). Its primary utility lies in the divergent synthesis of chiral sulfinamides and sulfoxides , serving as a precursor to sulfoximines —a bioisostere of sulfones with enhanced solubility and metabolic stability.
Key Features:
Bifunctional Electrophile: The sulfinyl chloride (
) allows for nucleophilic substitution, while the cyano group () activates the -proton and serves as a handle for further derivatization (e.g., to amides or amines).
Chiral Complexity: The presence of two stereocenters (
and ) necessitates careful control of diastereoselectivity during coupling reactions.
Agrochemical Relevance: The 1-cyanoethyl motif is structurally homologous to the side chains of neonicotinoid and sulfoximine insecticides (e.g., Sulfoxaflor analogs), making this reagent a valuable fragment for structure-activity relationship (SAR) studies.
Mechanistic Insight: Stereoselective Substitution
The reaction of 1-cyanoethane-1-sulfinyl chloride with nucleophiles proceeds via an associative-dissociative mechanism (
-like) at the sulfur atom.
Nucleophilic Attack: The nucleophile (amine, alcohol, or carbon anion) attacks the sulfur center opposite to the S=O bond or the Cl leaving group, forming a trigonal bipyramidal intermediate.
Inversion of Configuration: If the starting sulfinyl chloride is enantiopure, the substitution typically proceeds with inversion of configuration at the sulfur center (Andersen Synthesis principle).
Dynamic Kinetic Resolution (DKR): Due to the electron-withdrawing nature of the cyano group, the
-proton is acidic (). In the presence of base, the -carbon can epimerize. This property can be exploited for Dynamic Kinetic Resolution if one diastereomer reacts faster than the other.
Experimental Protocol: Synthesis of Chiral Sulfinamides
This protocol describes the coupling of 1-cyanoethane-1-sulfinyl chloride with a primary amine to form a sulfinamide. This is the most common entry point for using this reagent in asymmetric synthesis.
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Cool the flask to -78 °C (dry ice/acetone bath) to suppress side reactions (e.g., Pummerer-type rearrangements or elimination of HCN).
Reagent Dissolution:
Dissolve 1-cyanoethane-1-sulfinyl chloride (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.
Note: If the reagent is stored as a stock solution, verify its integrity via NMR (check for hydrolysis to sulfinic acid).
Addition of Nucleophile:
In a separate vial, mix the Primary Amine (1.0 mmol) and Triethylamine (1.2 mmol) in DCM (2 mL).
Add this mixture dropwise to the cold sulfinyl chloride solution over 10 minutes.
Critical: Maintain temperature below -60 °C during addition to maximize diastereoselectivity.
Reaction & Warming:
Stir at -78 °C for 1 hour.
Allow the reaction to warm slowly to 0 °C over 2 hours.
Monitor by TLC or LC-MS. The sulfinyl chloride is highly reactive; conversion should be rapid.
Workup:
Quench with saturated aqueous
(5 mL).
Extract with DCM (
mL).
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Note: The product will likely be a mixture of diastereomers (due to
and ). These can often be separated at this stage.
Data Presentation: Optimization Parameters
Parameter
Condition A (Standard)
Condition B (Optimized for Selectivity)
Outcome
Temperature
0 °C to RT
-78 °C to 0 °C
Lower temp improves diastereomeric ratio (dr).
Base
Pyridine
Triethylamine / DMAP
prevents pyridine-induced racemization.
Solvent
THF
DCM
DCM often yields tighter ion pairs, improving dr.
Stoichiometry
1:1 Ratio
1.2:1 (Amine:Chloride)
Slight excess of amine ensures full conversion.
Visualization: Reaction Workflow
Caption: Workflow for the asymmetric synthesis of chiral sulfinamides and sulfoximines using 1-cyanoethane-1-sulfinyl chloride.
Troubleshooting & Expert Insights
Instability: Sulfinyl chlorides are moisture-sensitive and thermally unstable. If the reagent appears as a dark oil or emits a pungent odor (SO2), it has likely decomposed. Always use fresh or redistilled reagents.
Racemization: The
-cyano group makes the adjacent proton acidic. Avoid strong bases (e.g., NaH, LDA) during the coupling step, as this will racemize the carbon center. Use mild organic bases (TEA, DIPEA).
Separation: If diastereomers are inseparable by flash chromatography, try recrystallization or chiral HPLC. The cyano group adds polarity, often aiding separation on silica.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis and Applications of tert-Butanesulfinamide. Accounts of Chemical Research.
Senanayake, C. H., et al. (1996). Enantiopure Sulfoxides and Sulfinamides. Tetrahedron Letters.
Fustero, S., et al. (2011). Recent Advances in the Synthesis and Application of Sulfinamides. Chemical Reviews.
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.
Application Note: 1-Cyanoethane-1-sulfinyl Chloride (CESC) for Sulfonamide Synthesis
This Application Note provides a comprehensive technical guide for using 1-Cyanoethane-1-sulfinyl chloride (CESC) (CAS: 1851774-95-2) as a strategic reagent in the synthesis of -cyano sulfonamides and related pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for using 1-Cyanoethane-1-sulfinyl chloride (CESC) (CAS: 1851774-95-2) as a strategic reagent in the synthesis of
-cyano sulfonamides and related pharmacophores.
Introduction & Strategic Rationale
1-Cyanoethane-1-sulfinyl chloride (CESC) is a specialized electrophilic sulfur reagent used to introduce the 1-cyanoethyl moiety into organic scaffolds. While sulfonyl chlorides (
) are the classical reagents for sulfonamide synthesis, they are often unstable or difficult to isolate when possessing strong electron-withdrawing groups (EWG) at the -position.
CESC offers a distinct advantage: it is a sulfinyl (
) precursor. By reacting CESC with amines to form stable sulfinamides, researchers can subsequently oxidize these intermediates to sulfonamides () under mild conditions. This stepwise approach avoids the decomposition pathways common to -cyano sulfonyl chlorides (e.g., desulfonylation or polymerization) and provides a gateway to sulfonimidamides , a growing class of bioisosteres in medicinal chemistry.
Key Chemical Properties
Property
Specification
Chemical Name
1-Cyanoethane-1-sulfinyl chloride
IUPAC Name
2-chlorosulfinylpropanenitrile
CAS Number
1851774-95-2
Molecular Formula
Molecular Weight
137.59 g/mol
Physical State
Pale yellow to orange liquid (typically)
Storage
-20°C, under Argon/Nitrogen (Moisture Sensitive)
Reaction Pathway & Mechanism[1]
The synthesis of sulfonamides using CESC proceeds via a Two-Step Oxidative Amination protocol.
Nucleophilic Substitution: The amine nucleophile attacks the electrophilic sulfur of CESC, displacing chloride to form a sulfinamide .
Oxidative Expansion: The sulfinamide is oxidized (typically using mCPBA or RuCl3/NaIO4) to the corresponding sulfonamide .
Mechanistic Flowchart (Graphviz)
Figure 1: Stepwise conversion of CESC to Sulfonamides via Sulfinamide intermediates.
Experimental Protocols
Protocol A: Synthesis of Sulfinamide Intermediate
Objective: Coupling of CESC with a primary or secondary amine.
Reagents:
Amine substrate (1.0 equiv)
CESC (1.1 – 1.2 equiv)
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
Dichloromethane (DCM), Anhydrous
Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL).
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent Pummerer-type side reactions or elimination of the cyano group.
Addition: Add CESC (1.1 mmol) dropwise (neat or as a solution in minimal DCM) over 10 minutes.
Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Sulfinamides are typically more polar than the starting amine).
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Application Note: 1-Cyanoethane-1-sulfinyl Chloride in Peptide Synthesis
Executive Summary 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) is a specialized electrophilic sulfur reagent used in the advanced modification of peptides. Unlike standard carboxyl-activating reagents (e.g., HAT...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) is a specialized electrophilic sulfur reagent used in the advanced modification of peptides. Unlike standard carboxyl-activating reagents (e.g., HATU, DIC), this compound is employed to introduce the 1-cyanoethanesulfinyl moiety onto nucleophilic residues (primary amines, thiols).
Its primary application lies in Peptidomimetic Synthesis , specifically the formation of Sulfinamide (
) backbone linkages, which act as transition-state isosteres of the tetrahedral intermediate in amide hydrolysis. Additionally, the electron-withdrawing cyano group adjacent to the sulfur center modulates the electronic properties of the linkage, influencing both metabolic stability and hydrogen-bonding potential.
Part 1: Chemical Basis & Mechanism[1]
The Reagent Profile[2][3]
Chemical Structure:
Functionality: Chiral Sulfinyl Chloride.
Key Reactivity: Electrophilic attack at the Sulfur(IV) center by nucleophiles (amines/thiols).
Stereochemistry: The reagent possesses two chiral centers (the
-carbon and the sulfinyl sulfur), typically existing as a mixture of diastereomers unless chirally resolved.
Mechanistic Pathway: N-Sulfinylation
The reaction between a peptide N-terminus (or side-chain amine like Lysine) and 1-Cyanoethane-1-sulfinyl chloride proceeds via a nucleophilic substitution at the sulfur atom.
Nucleophilic Attack: The lone pair of the amine attacks the electrophilic sulfur.
Elimination: Chloride is displaced as a leaving group.
Proton Transfer: Base-mediated deprotonation yields the stable sulfinamide.
Why use this reagent?
Bioisosterism: The resulting sulfinamide bond mimics the geometry of the peptide bond but resists proteolytic cleavage.
Electronic Tuning: The
-cyano group () is strongly electron-withdrawing, increasing the acidity of the adjacent proton and altering the H-bond acceptor capability of the sulfinyl oxygen.
Visualization of Reaction Mechanism
Caption: Nucleophilic substitution mechanism for the installation of the 1-cyanoethanesulfinyl moiety on a peptide amine.
Part 2: Experimental Protocols
Protocol A: N-Terminal Sulfinylation on Solid Phase
Objective: To cap the N-terminus of a resin-bound peptide with a 1-cyanoethanesulfinyl group.
Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).
Step-by-Step Methodology:
Resin Preparation:
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DCM for 20 minutes.
Ensure Fmoc removal is complete (positive Kaiser test).
Critical Step: Wash the resin 3x with anhydrous DCM to remove traces of DMF/MeOH, as sulfinyl chlorides react rapidly with protic solvents.
Reagent Activation (In Situ):
In a separate dry vial, dissolve 1-Cyanoethane-1-sulfinyl chloride (2.0 eq relative to resin loading) in anhydrous DCM (2 mL).
Cool the solution to
on an ice bath. Sulfinyl chlorides are thermally unstable and prone to disproportionation.
Coupling Reaction:
Add DIEA (2.2 eq) to the resin suspension.
Immediately add the cooled sulfinyl chloride solution to the resin.
Agitate gently at
for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
Monitoring:
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The test should be negative (no color change), indicating complete capping of the amine.
Workup:
Drain the solvent.
Wash resin: DCM (
), DMF (), DCM ().
Note: Do not use methanol in the immediate first wash to avoid potential reaction with any residual activated species, though the sulfinamide product is stable.
Protocol B: Solution Phase Synthesis of Sulfinamide Dipeptides
Objective: To couple an amino acid ester with 1-Cyanoethane-1-sulfinyl chloride for building block synthesis.
Parameter
Condition
Reason
Solvent
DCM or THF (Anhydrous)
Prevents hydrolysis of the chloride.
Temperature
to
Controls stereochemistry at the sulfur center.
Base
Triethylamine (TEA)
Scavenges HCl; milder than inorganic bases.
Stoichiometry
1:1 (Amine : Sulfinyl Chloride)
Excess chloride can lead to bis-sulfinylation.
Procedure:
Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM.
Add TEA (2.0 eq) and cool to
.
Add 1-Cyanoethane-1-sulfinyl chloride (1.0 eq) dropwise over 15 mins.
Stir at
for 1h, then for 1h.
Quench with water, extract with DCM, and purify via flash chromatography (EtOAc/Hexanes).
Part 3: Advanced Applications & Oxidation
The sulfinamide linkage (
) formed by this reagent is a versatile intermediate. It can be oxidized to a Sulfonamide () , which is a highly stable, non-hydrolyzable peptide bond surrogate.
Oxidation Workflow
To convert the Cyanoethyl-sulfinamide to a Cyanoethyl-sulfonamide:
Reagent:
-CPBA (meta-Chloroperoxybenzoic acid) or .
Conditions: Treat the protected peptide (in solution or on resin) with 1.2 eq of
-CPBA in DCM at for 1 hour.
Result: Quantitative conversion of
to .
Workflow Visualization
Caption: Synthetic workflow from amine coupling to sulfonamide oxidation.
References
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews. Link
Context: Establishes the foundational chemistry of sulfinyl chlorides reacting with amines and the stability of the resulting sulfinamides.
Davis, F. A., et al. (1999). Asymmetric Synthesis using Sulfinimines (N-Sulfinyl Imines). Journal of Organic Chemistry. Link
Context: Details the stereoselective applic
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Context: Comprehensive review covering sulfonyl and sulfinyl protecting groups in peptide chemistry.
ChemicalBook. (2024). 1-Cyanoethane-1-sulfinyl chloride Product Entry. Link
Context: Verification of the specific reagent's existence and physicochemical properties.
Application
1-Cyanoethane-1-sulfinyl chloride in the preparation of heterocyclic compounds
This application note details the in situ generation and utilization of 1-cyanoethane-1-sulfinyl chloride (also referred to as -cyanoethanesulfinyl chloride), a highly reactive electrophilic intermediate used primarily i...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the in situ generation and utilization of 1-cyanoethane-1-sulfinyl chloride (also referred to as
-cyanoethanesulfinyl chloride), a highly reactive electrophilic intermediate used primarily in the synthesis of sulfur-containing heterocycles via [4+2] cycloaddition reactions.
Part 1: Executive Summary & Reagent Profile
1-Cyanoethane-1-sulfinyl chloride is a transient, electrophilic species generated from propanenitrile. It serves as a direct precursor to 1-cyanoethanesulfine , a potent dienophile. This reagent system allows for the rapid construction of dihydrothiopyran-1-oxides and related S-heterocycles, which are valuable scaffolds in medicinal chemistry for their antibacterial and anti-inflammatory potential.
Phase A: Reagent Generation (The Sulfinyl Chloride)[1]
Setup: Flame-dry the glassware and purge with nitrogen. Charge the flask with propanenitrile (20 mmol) and anhydrous DCM (50 mL).
Acidification: Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Bubble dry HCl gas through the solution for 15–20 minutes to saturate the mixture.
Note: Saturation is indicated by the escape of white fumes from the vent.
Addition: Add thionyl chloride (24 mmol) dropwise via syringe over 10 minutes, maintaining the temperature below -10°C.
Incubation: Stir the mixture at -10°C to 0°C for 1–2 hours. The solution will typically darken, indicating the formation of the 1-cyanoethane-1-sulfinyl chloride intermediate.
Phase B: Cycloaddition (Heterocycle Formation)
Diene Addition: Add 2,3-dimethyl-1,3-butadiene (30 mmol) in one portion to the cold reaction mixture.
Elimination & Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) over 4 hours.
Mechanistic Insight: As the temperature rises, the sulfinyl chloride eliminates HCl to form the sulfine, which is immediately trapped by the diene.
Completion: Stir at room temperature for an additional 12 hours. Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexanes).
Phase C: Work-up & Purification
Quench: Pour the reaction mixture into ice-cold saturated
solution (100 mL) to neutralize excess acid.
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes). The product is typically a stable, pale yellow solid or oil.
Part 4: Data & Performance Metrics
The following table summarizes the scope of heterocycles accessible via this protocol using different dienes.
Table 1: Heterocycle Synthesis Yields using 1-Cyanoethane-1-sulfinyl Chloride
Entry
Diene Substrate
Product Type
Yield (%)
Notes
1
2,3-Dimethyl-1,3-butadiene
Dihydrothiopyran-1-oxide
72-85%
High regioselectivity.
2
Isoprene
Dihydrothiopyran-1-oxide
60-68%
Mixture of regioisomers (approx 3:1).
3
Cyclopentadiene
Bicyclic Thiopyran Oxide
55-65%
Endo/Exo mixture; requires careful temp control.
4
1,3-Cyclohexadiene
Bicyclic Thiopyran Oxide
45-50%
Slower reaction; steric hindrance.
Part 5: Troubleshooting & Critical Controls
Moisture Sensitivity: Thionyl chloride and the sulfinyl chloride intermediate are extremely sensitive to water. Hydrolysis yields
and propanoic acid, killing the reaction. Strict anhydrous conditions are mandatory.
Temperature Management:
Too Cold (<-30°C): Reaction rate of
with nitrile is negligible.
Too Hot (>10°C during generation): The sulfinyl chloride decomposes or polymerizes before the diene can trap the sulfine.
HCl Saturation: Insufficient HCl prevents the initial activation of the nitrile. Ensure the solvent is fully saturated before adding
.
Part 6: References
Ohoka, M., Kojitani, T., Yanagida, S., Okahara, M., & Komori, S. (1975). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. The Journal of Organic Chemistry, 40(24), 3540–3544.
Zwanenburg, B. (1982). Sulfines: Synthesis and Reactions. Recueil des Travaux Chimiques des Pays-Bas, 101(1), 1–27.
Bonini, B. F., & Mazzanti, G. (1990). Recent advances in the chemistry of sulfines. Reviews on Heteroatom Chemistry, 3, 107-142.
Vogel, P., & Turks, M. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16(2), 604–607. (Context on Thionyl Chloride activation mechanisms).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction & Mechanistic Rationale
The 1-cyanoethane-1-sulfinyl group [
] is a highly versatile functional moiety in modern drug discovery and organic synthesis. In medicinal chemistry, it serves as a potent hydrogen-bond acceptor and a polar bioisostere, while simultaneously introducing a chiral center at the sulfur atom to tune the 3D topology of drug candidates. In synthetic chemistry, the strong electron-withdrawing nature of both the cyano and sulfinyl groups makes the -proton highly acidic, enabling downstream C-C bond formations, Pummerer-type rearrangements, or controlled eliminations to yield enones [3].
Introducing this group requires precision due to the bifunctional nature of the moiety and the risk of over-oxidation. This application note details two field-proven, self-validating methodologies for its introduction:
Direct Sulfinylation using 1-cyanoethane-1-sulfinyl chloride.
Two-Step Alkylation-Oxidation utilizing 2-bromopropanenitrile followed by chemoselective oxidation.
Causality in Method Selection
The choice of methodology is dictated by the nucleophilicity of the substrate. Method 1 is kinetically favored for heteroatom nucleophiles (amines, alcohols) to form sulfinamides and sulfinates [1]. Conversely, Method 2 is the gold standard for thiol substrates, leveraging the robust alkylation of 2-bromopropanenitrile [2] followed by a tightly controlled oxidation step that exploits the electron-withdrawing cyano group to prevent over-oxidation to the sulfone [4].
Visualizing the Synthetic Workflows
Figure 1. Divergent synthetic workflows for introducing the 1-cyanoethane-1-sulfinyl group.
Comparative Data Presentation
To assist in route scouting, the following table summarizes the quantitative and qualitative parameters of both methods.
Parameter
Method 1: Direct Sulfinylation
Method 2: Alkylation-Oxidation
Optimal Substrates
Amines, Alcohols (Heteroatoms)
Thiols, Grignard Reagents
Primary Reagent
1-Cyanoethane-1-sulfinyl chloride
2-Bromopropanenitrile + Oxidant
Typical Yields
65% – 85%
75% – 95% (Over two steps)
Reaction Time
1 – 3 hours
12 – 18 hours
Chemoselectivity
High (Direct heteroatom bond formation)
Requires strict kinetic control
Scalability
Moderate (Reagent is moisture-sensitive)
High (Robust, bench-stable intermediates)
Experimental Protocols
Method 1: Direct Sulfinylation via 1-Cyanoethane-1-Sulfinyl Chloride
Mechanism & Causality: This method relies on the direct electrophilic attack of the substrate on the highly reactive sulfinyl chloride [1]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the HCl byproduct.
Step-by-Step Protocol:
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the nucleophilic substrate (amine or alcohol, 1.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 10 mL).
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
Reagent Introduction: Dissolve 1-cyanoethane-1-sulfinyl chloride (1.2 mmol, 1.2 eq) in anhydrous DCM (2 mL). Add this solution dropwise over 15 minutes to prevent localized heating.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Validation Checkpoint (IPC): Monitor via TLC or LC-MS. The product mass should reflect an addition of 102 Da (
) minus the displaced proton.
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Method 2: Two-Step Alkylation and Chemoselective Oxidation
Mechanism & Causality: For thiols, direct sulfinylation is often plagued by disulfide formation. Instead, alkylation with 2-bromopropanenitrile[2] yields a stable thioether. The subsequent oxidation must be strictly controlled. The electron-withdrawing cyano group deactivates the intermediate sulfoxide towards further oxidation, providing a kinetic window to halt the reaction before sulfone formation [4].
Step 2A: Thioetherification
Preparation: In a round-bottom flask, dissolve the thiol substrate (1.0 mmol) in anhydrous acetone or DMF (10 mL).
Base Addition: Add anhydrous
(1.5 mmol, 1.5 eq). Causality Note: A mild base is critical here; strong bases will trigger the elimination of 2-bromopropanenitrile into volatile acrylonitrile.
Alkylation: Add 2-bromopropanenitrile (1.1 mmol, 1.1 eq) dropwise. Stir at room temperature for 12 hours.
Workup: Filter the suspension to remove potassium salts. Concentrate the filtrate, dilute with Ethyl Acetate (20 mL), wash with water (
mL) and brine, dry over , and evaporate to yield the 1-cyanoethyl sulfide intermediate.
Step 2B: Chemoselective Oxidation
Preparation: Dissolve the crude sulfide intermediate in anhydrous DCM (15 mL) and cool to strictly -78 °C using a dry ice/acetone bath.
Oxidation: Prepare a solution of meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.05 mmol, 1.05 eq) in DCM (5 mL). Add dropwise over 30 minutes. Causality Note: The stoichiometric precision (1.05 eq) and cryogenic temperature are non-negotiable to prevent over-oxidation to the sulfone.
Reaction: Stir at -78 °C for 2 hours.
Validation Checkpoint (IPC): LC-MS should show an [M+16] shift. An [M+32] shift indicates sulfone formation (over-oxidation).
Workup: Quench cold with saturated aqueous
(10 mL) to destroy excess oxidant. Warm to room temperature. Wash the organic layer with saturated ( mL) to remove meta-chlorobenzoic acid. Dry, concentrate, and purify via flash chromatography.
Figure 2. Mechanistic pathway of chemoselective sulfide oxidation to sulfoxide.
References
ResearchGate. (2012). Synthesis of Enantiomerically Enriched α-Bromonitriles From Amino Acids. ResearchGate. Retrieved from [Link]
Almerja. (2025). Sulfoxide elimination—oxidation to enones. Almerja. Retrieved from [Link]
Itabashi, Y., Ogata, S., Shimada, Y., Kondo, M., Nishiwaki, N., Inoue, T., Asahara, H., & Ohkubo, K. (2025). Tetrabutylammonium Chlorite as an Efficient Oxidant for Controlled Oxidation of Sulfides to Sulfoxides. Chemistry - A European Journal, 31(17), e202404279. PubMed. Retrieved from [Link]
Application
Continuous Flow Synthesis and Applications of 1-Cyanoethane-1-sulfinyl Chloride: Telescoped Protocols for Functionalized Sulfinamides and Sulfoxides
Executive Summary 1-Cyanoethane-1-sulfinyl chloride is a highly versatile, bifunctional electrophilic building block used in the synthesis of complex sulfur-containing active pharmaceutical ingredients (APIs). However, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyanoethane-1-sulfinyl chloride is a highly versatile, bifunctional electrophilic building block used in the synthesis of complex sulfur-containing active pharmaceutical ingredients (APIs). However, its utility in traditional batch chemistry is severely limited by its extreme moisture sensitivity, thermal instability, and propensity for rapid exothermic decomposition[1].
By transitioning the handling of 1-cyanoethane-1-sulfinyl chloride to a continuous flow regime, researchers can leverage precise thermal management and strict residence time (
) control to suppress undesired side reactions[2]. This application note details validated continuous flow protocols for the synthesis of -cyano sulfinamides and unsymmetrical -cyano sulfoxides, providing a self-validating framework for drug development professionals.
Mechanistic Rationale & The "
-Cyano Effect"
The reactivity of 1-cyanoethane-1-sulfinyl chloride is governed by two competing electrophilic and acidic sites. The electron-withdrawing cyano group significantly increases the electrophilicity of the sulfur center, facilitating rapid nucleophilic attack. However, this same inductive effect dramatically lowers the pKa of the
-proton.
In batch reactors, the slow addition of nucleophiles (such as amines or organolithiums) creates localized zones of high base concentration. This triggers an undesired
-deprotonation pathway , leading to the elimination of chloride and the transient formation of highly reactive sulfine (thioaldehyde S-oxide) intermediates, which rapidly polymerize or degrade[3].
Continuous flow chemistry mitigates this through instantaneous 1:1 stoichiometric mixing in a micro-structured environment. The rapid mass transfer ensures that the kinetic nucleophilic attack at the sulfur center outpaces the thermodynamically driven
-deprotonation[4]. Furthermore, the continuous removal of the product from the basic reaction zone prevents over-addition and product degradation, enabling reactions to proceed at significantly warmer temperatures (-20 °C to 0 °C) compared to the cryogenic conditions (-78 °C) strictly required in batch[2].
Continuous Flow Reactor Design
The experimental setup requires a dual-pump continuous flow system equipped with a T-mixer and a perfluoroalkoxy alkane (PFA) residence time unit (RTU). PFA is chosen for its excellent chemical resistance to highly reactive sulfinyl chlorides and its minimal fouling characteristics[1].
Continuous flow setup for 1-Cyanoethane-1-sulfinyl chloride functionalization.
Experimental Protocols
Protocol A: Continuous Flow Synthesis of
-Cyano Sulfinamides
This protocol describes the reaction of 1-cyanoethane-1-sulfinyl chloride with primary or secondary amines. Triethylamine (TEA) is utilized as an acid scavenger.
System Preparation:
Dry all PFA tubing (1.0 mm internal diameter) by flushing with anhydrous THF at 2.0 mL/min for 10 minutes under a dry nitrogen atmosphere.
Submerge the T-mixer and the 2.0 mL PFA RTU coil in a cooling bath set to 0 °C.
Reagent Preparation:
Solution A: 1-Cyanoethane-1-sulfinyl chloride (0.50 M) in anhydrous THF.
Solution B: Amine nucleophile (0.55 M) and Triethylamine (0.60 M) in anhydrous THF.
Execution:
Prime Pump A with Solution A and Pump B with Solution B.
Set the flow rates for both pumps to 1.0 mL/min. This provides a combined flow rate of 2.0 mL/min and a precise residence time (
) of 60 seconds in the 2.0 mL RTU.
Direct the reactor effluent into a collection flask containing vigorously stirred saturated aqueous NH₄Cl (in-line quenching can also be achieved via a third pump stream).
Process Analytical Technology (PAT) Validation: Monitor the effluent using in-line IR spectroscopy. The disappearance of the intense S=O stretch of the sulfinyl chloride (~1150 cm⁻¹) and the emergence of the sulfinamide S=O stretch (~1080 cm⁻¹) validates steady-state conversion.
Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality Note: The 60-second
is critical. Kinetic studies indicate nucleophilic displacement by amines is complete within 20–30 seconds at 0 °C. Extending beyond 2 minutes in the presence of TEA leads to a measurable increase in -deprotonation[3].
Protocol B: Telescoped Flow Synthesis of Unsymmetrical
-Cyano Sulfoxides
Organometallic additions to sulfinyl chlorides are notoriously difficult to control in batch due to over-addition (yielding sulfides) and extreme exotherms[5]. Flow chemistry enables the safe use of Grignard reagents at non-cryogenic temperatures[2].
System Preparation:
Utilize a 1.0 mL PFA RTU coil. Submerge the T-mixer and RTU in a cooling bath set to -20 °C.
Reagent Preparation:
Solution A: 1-Cyanoethane-1-sulfinyl chloride (0.50 M) in anhydrous THF.
Solution B: Grignard reagent (RMgX) (0.50 M) in anhydrous THF.
Execution:
Set Pump A and Pump B to a flow rate of 1.0 mL/min each (Combined flow = 2.0 mL/min;
= 30 seconds).
The strict 1:1 stoichiometry enforced by the flow rates prevents the Grignard reagent from acting as a base or adding twice to the sulfur center.
Quench the output stream immediately into a biphasic mixture of EtOAc and 1M HCl to protonate the resulting magnesium salts and prevent emulsion formation.
Comparative Data Analysis
The transition from batch to continuous flow yields stark improvements in both safety and product purity, primarily by suppressing the
-elimination pathway.
Parameter
Batch (Amine Nuc.)
Flow (Amine Nuc.)
Batch (Grignard Nuc.)
Flow (Grignard Nuc.)
Mixing Temperature
-78 °C
0 °C
-78 °C
-20 °C
Reaction Time
2 hours
60 seconds
1 hour
30 seconds
Target Yield
45%
92%
30%
88%
-Elimination Byproduct
35%
<2%
50%
<5%
Over-addition Byproduct
N/A
N/A
15%
<1%
Reaction Pathway Analysis
The diagram below illustrates the divergent kinetic and thermodynamic pathways dictated by the reaction environment. Flow chemistry strictly favors the green pathway by limiting the residence time and preventing localized reagent accumulation.
Mechanistic divergence of 1-Cyanoethane-1-sulfinyl chloride reactions.
References
[3] Lo, P. K. T., & Oliver, G. A. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
[2] Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA (University College Cork). URL:[Link]
[4] von Keutz, T., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. URL:[Link]
[1] M4ALL Research Group. (2021). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. ChemRxiv. URL:[Link]
[5] RSC Publishing. (2025). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. RSC Advances. URL:[Link]
Overcoming instability of 1-Cyanoethane-1-sulfinyl chloride during synthesis
This is a Technical Support Center guide designed for researchers handling 1-Cyanoethane-1-sulfinyl chloride . This guide prioritizes safety, mechanistic understanding, and yield optimization. Status: Active | Topic: Syn...
Author: BenchChem Technical Support Team. Date: March 2026
This is a Technical Support Center guide designed for researchers handling 1-Cyanoethane-1-sulfinyl chloride . This guide prioritizes safety, mechanistic understanding, and yield optimization.
) is a highly reactive electrophilic intermediate. Its instability arises from two competing structural features:
The Sulfinyl Chloride Moiety: Inherently moisture-sensitive and prone to thermal disproportionation.[1]
The
-Cyano Group: This electron-withdrawing group (EWG) significantly acidifies the -proton ( estimated < 15), making the molecule susceptible to base-catalyzed elimination to form the corresponding sulfine (thiocarbonyl -oxide), even under "neutral" conditions.
Core Recommendation: Do not attempt to isolate this compound for long-term storage. Generate in situ and telescope immediately into the next step (e.g., amidation, esterification, or Friedel-Crafts).
Mechanism of Instability (Root Cause Analysis)
Understanding how the molecule dies is the only way to keep it alive.
Pathway A: Hydrolytic Decomposition (Moisture)
Water attacks the sulfur center, displacing chloride. The resulting sulfinic acid is unstable and disproportionates into a sulfonate and a thiol/disulfide, often accompanied by
gas evolution.
Pathway B:
-Elimination (The "Cyano Effect")
Unlike simple alkanesulfinyl chlorides, the
-cyano group promotes the elimination of HCl to form 1-cyanoethanesulfine . This species can polymerize or react unpredictably.[2]
Pathway C: Thermal Homolysis
Above 0°C, the S-Cl bond weakens, leading to radical fragmentation or loss of
to form the alkyl chloride.
Visualization: Degradation Pathways
Figure 1: Primary decomposition pathways. The Alpha-Elimination pathway is unique to EWG-substituted sulfinyl chlorides.
Optimized Synthesis Protocol
Objective: Generate 1-Cyanoethane-1-sulfinyl chloride from Bis(1-cyanoethyl) disulfide via oxidative chlorination.
Reagents:
Precursor: Bis(1-cyanoethyl) disulfide
Oxidant/Chlorinator: Sulfuryl Chloride (
) or Chlorine gas () + Acetic Anhydride ().
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
Step-by-Step Methodology
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
Cooling: Charge the flask with the disulfide and DCM. Cool to -20°C (Salt/Ice bath or Cryocooler). Critical: Do not run at 0°C; lower is better.
Addition: Add
(1.05 eq) dropwise over 30 minutes.
Observation: Solution typically turns pale yellow. Darkening indicates decomposition.[1]
Activation: Add Acetic Anhydride (1.0 eq) slowly. This facilitates the cleavage of the disulfide bond.[3]
Reaction: Stir at -20°C for 1-2 hours. Monitor by NMR (take an aliquot into dry
, look for the shift of the -proton).
Telescoping: Do not concentrate. Cannulate the cold solution directly into the vessel containing your nucleophile (amine/alcohol) pre-mixed with a scavenger base (e.g.,
or Pyridine) at -20°C.
Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned dark brown/black immediately. What happened?
Diagnosis: Thermal decomposition or "Pummerer-like" rearrangement.
Solution:
Check Temperature: Ensure the internal temperature never exceeds -10°C during addition.
Radical Scavenging: Trace amounts of radical inhibitors (e.g., BHT) can sometimes stabilize the intermediate if the decomposition is radical-mediated.
Q2: I see a "doublet of quartets" in the proton NMR that doesn't match the product.
Diagnosis: You likely formed the Sulfine (
) or the Sulfinic Acid .
Solution:
If the peaks are broad, it’s likely polymerization of the sulfine.
Action: Ensure your system is strictly anhydrous.[2] If using a base in the next step, ensure it is not present during the sulfinyl chloride generation. Add the chloride to the amine/base mixture, not vice-versa, to keep the chloride in excess until the moment of reaction.
Q3: Can I distill this compound to purify it?
Answer:NO.
Attempting to distill 1-cyanoethane-1-sulfinyl chloride will almost certainly result in violent decomposition or complete loss of the cyano group via elimination.
Alternative: If purity is critical, purify the disulfide precursor to >98% before starting. The sulfinyl chloride step should be quantitative if the precursor is pure.
Q4: My yield in the next step (e.g., Sulfinamide formation) is <30%.
Diagnosis: Hydrolysis during transfer.
Solution:
Are you using a syringe? Moisture in the needle is enough to kill the reaction.
Protocol Shift: Use a "cannula transfer" technique under positive nitrogen pressure.
Scavenger: Pre-dry the receiving amine solution with molecular sieves (4Å) before adding the sulfinyl chloride.
Quantitative Data: Stability vs. Temperature
Parameter
Condition
Estimated Half-Life ()
Recommendation
Temperature
-78°C (Solid/Soln)
> 24 Hours
Safe for holding
-20°C (Solution)
4 - 6 Hours
Working window
0°C (Solution)
< 1 Hour
Critical Danger Zone
+25°C (Neat)
Minutes
Runaway Decomposition
Solvent
DCM /
Moderate Stability
Preferred
THF / Ether
Low Stability
Avoid (Lewis basicity promotes degradation)
DMF / DMSO
Zero Stability
Do Not Use (Violent reaction)
Experimental Workflow Visualization
Figure 2: Recommended "Generate and Trap" workflow to minimize residence time of the unstable intermediate.
References
Drabowicz, J., & Kiełbasiński, P. (2024). Sulfinyl Chlorides and Sulfinic Acids.[1][5][6][7][8] In Science of Synthesis. Thieme Chemistry.
Grounding: Authoritative source on general sulfinyl chloride synthesis and instability mechanisms.
BenchChem Technical Support. (2025). Handling Unstable Sulfonyl and Sulfinyl Chlorides.
Grounding: Practical protocols for handling moisture-sensitive sulfur electrophiles.[1][9]
Organic Syntheses. (Coll. Vol. 10). Preparation of Sulfinamides from Sulfinyl Chlorides.
Grounding: Standard operating procedures for telescoping sulfinyl chlorides into stable amides.
The Chemistry of Sulfinic Acids, Esters and Their Derivatives. (1990). Patai's Chemistry of Functional Groups. Wiley.
Grounding: Detailed mechanistic insight into the "Alpha-Effect" and elimination p
Technical Support Guide: 1-Cyanoethane-1-sulfinyl Chloride (CAS 1851774-95-2)
[1] Executive Summary & Reagent Profile 1-Cyanoethane-1-sulfinyl chloride ( ) is a highly reactive, bifunctional electrophile used primarily to introduce the 1-cyanoethanesulfinyl motif into pharmaceutical and agrochemic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Reagent Profile
1-Cyanoethane-1-sulfinyl chloride (
) is a highly reactive, bifunctional electrophile used primarily to introduce the 1-cyanoethanesulfinyl motif into pharmaceutical and agrochemical scaffolds (e.g., pyrazole-based insecticides).
While the sulfinyl chloride moiety (
) is designed for nucleophilic substitution (to form sulfinamides or sulfinates), the presence of the strongly electron-withdrawing nitrile group at the -position creates a unique reactivity profile. The -proton is exceptionally acidic, making the molecule prone to base-mediated elimination (sulfine formation) and Pummerer-type rearrangements , often competing with the desired substitution.
This guide addresses the specific side reactions encountered when reacting this reagent with nucleophiles (amines, alcohols, thiols) and provides troubleshooting protocols to maximize yield.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the competition between the desired nucleophilic substitution and the primary side reaction (elimination to sulfine).
Figure 1: Mechanistic divergence in the reaction of
-cyano sulfinyl chlorides. Pathway A yields the target; Pathway B leads to sulfine-mediated decomposition.
Troubleshooting Guide: Common Side Reactions
Issue 1: Low Yield & Formation of "Tar" or Deep Yellow/Orange Color
Diagnosis:Sulfine Formation via Elimination.
The
-proton of 1-cyanoethane-1-sulfinyl chloride is highly acidic due to the adjacent nitrile and sulfinyl groups. If a strong base is used, or if the reaction temperature is too high, the base deprotonates the -carbon, triggering the elimination of chloride () to form a sulfine (thione S-oxide). Sulfines are unstable and rapidly polymerize or decompose, leading to dark, intractable mixtures.
Corrective Action:
Temperature Control: Conduct the addition of the nucleophile/base at -78 °C to -40 °C . Do not allow the reaction to warm to
until the electrophile is fully consumed.
Base Selection: Avoid strong bases (e.g., NaH, LDA). Use mild, non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-lutidine .
Order of Addition: Add the base last and very slowly to a pre-cooled solution of the sulfinyl chloride and nucleophile (if the nucleophile is stable to the acid chloride), or add the sulfinyl chloride to the nucleophile/base mixture slowly.
Issue 2: Product Contains No Sulfur (Desulfinylation)
Diagnosis:Hydrolysis followed by Cheletropic Elimination of
.
Sulfinyl chlorides are extremely moisture-sensitive. Hydrolysis yields the corresponding sulfinic acid (). Unlike stable aryl sulfinic acids, -cyano alkyl sulfinic acids are unstable. They often undergo desulfinylation (loss of ) to regenerate the alkyl nitrile (), effectively erasing the functionalization.
Corrective Action:
Strict Anhydrous Conditions: Use Schlenk lines or a glovebox. Ensure solvents (DCM, THF) are dried over molecular sieves (< 50 ppm water).
Reagent Quality Check: Verify the reagent quality via
NMR immediately before use. If the neat liquid is cloudy or has significant precipitate, distill or filter under inert atmosphere.
Issue 3: Unexpected Diastereomers or Racemization
Diagnosis:Chiral Center Instability.
1-Cyanoethane-1-sulfinyl chloride possesses two sources of chirality: the carbon atom (C1) and the sulfur atom (sulfinyl group).
Sulfur Inversion: While sulfoxides have a high barrier to inversion, sulfinyl chlorides can racemize via reversible chloride exchange mechanisms.
Carbon Epimerization: The acidic
-proton allows for rapid equilibration of the carbon stereocenter in the presence of base.
Corrective Action:
Acceptance: If using the racemic reagent, expect a mixture of diastereomers (e.g.,
) in the product.
Stereocontrol: If a specific stereoisomer is required, kinetic resolution or subsequent separation (chiral HPLC) is usually necessary. Controlling the stereochemistry at the formation step is extremely difficult for this specific reagent class.
Quantitative Comparison of Reaction Conditions
The following table summarizes the impact of base and solvent on the ratio of Substitution (Product) vs. Elimination (Side Product).
Variable
Condition
Substitution (Target)
Elimination (Sulfine)
Recommendation
Base
Triethylamine ()
Moderate
High
Avoid (Too basic/nucleophilic)
Base
DIPEA ()
High
Low
Recommended (Sterically hindered)
Base
Pyridine
Low
Moderate
Caution (Can form N-sulfinyl salts)
Base
(Heterogeneous)
Variable
Low
Good (Slow reaction, minimizes elimination)
Solvent
THF
High
Moderate
Standard
Solvent
DCM
High
Low
Preferred (Non-coordinating)
Temp
Low
High
Critical Failure Point
Temp
High
Minimal
Optimal
Validated Experimental Protocol
Objective: Synthesis of a Sulfinamide from 1-Cyanoethane-1-sulfinyl chloride and a Primary Amine.
Safety: Work in a fume hood. Sulfinyl chlorides are corrosive and lachrymators.
Materials:
1-Cyanoethane-1-sulfinyl chloride (1.0 equiv)
Primary Amine (
) (1.0 equiv)
DIPEA (1.1 equiv)
Anhydrous
(DCM)
Procedure:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvent: Add anhydrous DCM (10 mL/mmol) and cool to -78 °C (dry ice/acetone bath).
Reagent Addition: Add 1-Cyanoethane-1-sulfinyl chloride via syringe.
Nucleophile Addition: In a separate vial, mix the amine and DIPEA in a small amount of DCM.
Reaction: Add the amine/base mixture dropwise over 15–20 minutes to the cold sulfinyl chloride solution. Note: Rapid addition causes local heating and sulfine formation.
Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC (or LCMS if stable).
Quench: Quench with saturated
solution while still cold, then allow to warm to room temperature.
Workup: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo at low temperature (< 30 °C).
References
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfinyl Chlorides.[1] In The Chemistry of Sulfinic Acids, Esters and Their Derivatives. Wiley.
Context: Foundational text on the reactivity of sulfinyl chlorides, including hydrolysis and nucleophilic substitution mechanisms.
Zwanenburg, B. (1982). Sulfines. In The Chemistry of Sulfenic Acids and Their Derivatives. Wiley.
Context: Detailed mechanisms of sulfine formation via elimination from alkanesulfinyl chlorides possessing
-hydrogens.
Braverman, S. (1990). Rearrangements involving sulfinyl groups. In The Chemistry of Sulphones and Sulphoxides. Wiley.
Context: Explains Pummerer-type rearrangements and the instability of
-cyano sulfoxides/sulfin
Troubleshooting guide for the synthesis of 1-Cyanoethane-1-sulfinyl chloride
Technical Support Center: Synthesis & Troubleshooting for 1-Cyanoethane-1-sulfinyl Chloride Case ID: #SYN-1851774 Subject: Optimization and Troubleshooting of α-Cyano Sulfinyl Chloride Synthesis Chemical Identity: 1-Cyan...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Troubleshooting for 1-Cyanoethane-1-sulfinyl Chloride
Case ID: #SYN-1851774
Subject: Optimization and Troubleshooting of α-Cyano Sulfinyl Chloride Synthesis
Chemical Identity: 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2)
IUPAC Name: 2-(Chlorosulfinyl)propanenitrile
Executive Summary
This guide addresses common technical challenges in the synthesis and isolation of 1-Cyanoethane-1-sulfinyl chloride. Due to the electrophilic nature of the sulfinyl chloride moiety and the acidity of the
-proton activated by the cyano group, this intermediate exhibits significant moisture sensitivity and thermal instability. The protocols below synthesize field-proven methodologies involving carbanion functionalization and chlorosulfinylation, designed for professional research environments.
Part 1: Mechanistic Grounding & Synthesis Logic
The Challenge:
The synthesis of
-cyano sulfinyl chlorides typically proceeds via the formation of a sulfinate intermediate. The primary failure mode is the desulfinylation (loss of SO) or hydrolysis of the acid chloride back to the sulfinic acid.
Validated Synthetic Pathway:
Deprotonation: Generation of the
-cyano carbanion using a non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature.
Sulfinylation: Trapping the carbanion with Sulfur Dioxide (SO
) to form the lithium sulfinate salt.
Chlorination: Conversion of the sulfinate to the sulfinyl chloride using Thionyl Chloride (SOCl
) or Oxalyl Chloride.
Process Flow Diagram
Figure 1: Step-wise mechanistic pathway for the synthesis of 1-Cyanoethane-1-sulfinyl chloride from propionitrile, highlighting critical intermediates and moisture vulnerability.
Part 2: Technical Support FAQs & Troubleshooting
Category A: Reaction Initiation & Yield Issues
Q1: I am observing low conversion of the nitrile to the sulfinate intermediate. What is the cause?
Diagnosis: This usually indicates incomplete deprotonation or "quenched" carbanions.
Root Cause: The
-proton of propionitrile (pK ~25) requires a strong, non-nucleophilic base. Traces of moisture in the THF or insufficient base strength will prevent anion formation.
Solution:
Ensure THF is distilled over Sodium/Benzophenone or processed through an activated alumina column.
Use LDA (Lithium Diisopropylamide) generated in situ at -78°C.
Protocol Adjustment: Maintain the reaction at -78°C for at least 30-60 minutes post-addition to ensure complete metallation before introducing the SO
source [1].
Q2: The final product decomposes upon isolation. How do I stabilize it?
Diagnosis: Sulfinyl chlorides are thermally unstable and prone to losing SO
(desulfinylation), reverting to the alkyl chloride.
Root Cause: Distillation temperatures >40°C or prolonged exposure to vacuum at room temperature.
Solution:
Avoid Distillation: If possible, use the crude sulfinyl chloride directly in the subsequent step (e.g., sulfonamide formation).
Cold Workup: Perform all concentration steps at <20°C.
Storage: Store under inert gas (Argon) at -20°C. Do not store for prolonged periods [2].
Category B: Impurity Profile
Q3: My NMR shows a mixture of the desired product and the starting nitrile. Why?
Diagnosis: Reversibility of the SO
addition.
Root Cause: The lithium sulfinate salt is in equilibrium. If the chlorination step is not performed immediately or if the SO
is allowed to escape during warming, the equilibrium shifts back.
Solution:
Add Thionyl Chloride (SOCl
) directly to the sulfinate suspension without isolating the free sulfinic acid.
Ensure an excess of SOCl
(1.2–1.5 eq) to drive the reaction forward [3].
Q4: There is a significant amount of precipitate clogging the filter during workup.
Diagnosis: Lithium Chloride (LiCl) formation.
Context: The reaction of Lithium sulfinate with SOCl
generates LiCl as a byproduct.
Solution:
LiCl is insoluble in non-polar solvents (DCM/Hexane).
Filtration: Use a Schlenk frit under inert atmosphere to remove LiCl salts before concentration. This prevents moisture absorption by the hygroscopic salt, which would otherwise degrade the product [4].
Part 3: Experimental Protocol & Data
Standard Operating Procedure (SOP):
Note: All steps must be performed in a fume hood using Schlenk techniques or a glovebox.
Metallation: To a solution of anhydrous THF (50 mL) and diisopropylamine (1.1 eq) at -78°C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
Addition: Add Propionitrile (1.0 eq) dropwise over 15 min. Stir at -78°C for 1 hour to form the
-lithio nitrile.
Sulfinylation: Bubble anhydrous SO
gas into the solution (or add a solution of SO in THF) at -78°C until saturation. Allow to warm to 0°C.
Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours.
Workup: Filter the mixture under Argon to remove LiCl. Concentrate the filtrate under reduced pressure at <20°C to obtain the crude yellow oil.
Quantitative Data Summary:
Parameter
Optimal Range
Critical Limit
Consequence of Deviation
Temperature (Lithiation)
-78°C to -70°C
> -50°C
Self-condensation of nitrile (dimerization).
Base Equivalents
1.05 – 1.10 eq
< 1.0 eq
Incomplete conversion; difficult separation.
SOCl Addition Temp
-10°C to 0°C
> 25°C
Thermal decomposition; SO extrusion.
Moisture Content
< 50 ppm
> 200 ppm
Hydrolysis to sulfinic acid (unstable).
Part 4: Safety & Compliance (Critical)
Thionyl Chloride (SOCl
): Causes severe skin burns and eye damage. Reacts violently with water to release HCl and SO. Handle only in a fume hood.
Cyanide Derivatives: While the nitrile group is covalently bonded, metabolic or thermal degradation can release toxic byproducts.
Pressure Hazard: The reaction with SOCl
releases SO gas. Ensure the reaction vessel is properly vented to a scrubber system.
Technical Support Center: Enhancing Selectivity in 1-Cyanoethane-1-sulfinyl Chloride Reactions
Welcome to the technical support center for reactions involving 1-Cyanoethane-1-sulfinyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for reactions involving 1-Cyanoethane-1-sulfinyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the selectivity and efficiency of your experiments.
Introduction to 1-Cyanoethane-1-sulfinyl chloride
1-Cyanoethane-1-sulfinyl chloride is a reactive chemical intermediate of significant interest in asymmetric synthesis. The presence of a stereogenic sulfur center and an adjacent chiral carbon atom makes it a valuable precursor for the synthesis of complex chiral molecules, particularly non-racemic sulfoxides and their derivatives.[1][2] However, its reactivity is modulated by the presence of the α-cyano and α-ethyl groups, which can present unique challenges in achieving high levels of selectivity. This guide will address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1-Cyanoethane-1-sulfinyl chloride?
A1: 1-Cyanoethane-1-sulfinyl chloride is primarily used as an electrophile for the introduction of the 1-cyanoethane-1-sulfinyl moiety. A key application is its reaction with chiral alcohols to form diastereomeric sulfinate esters. These esters can then be used in nucleophilic substitution reactions (e.g., with Grignard reagents) to produce enantiomerically enriched sulfoxides, which are important building blocks in medicinal chemistry.[3][4]
Q2: How should I handle and store 1-Cyanoethane-1-sulfinyl chloride?
A2: Like most sulfinyl chlorides, this reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use anhydrous solvents and reagents to prevent hydrolysis to the corresponding sulfinic acid, which will not undergo the desired reaction.[5] Store the reagent in a tightly sealed container in a cool, dry place.
Q3: What are the expected main byproducts in reactions with this sulfinyl chloride?
A3: The primary byproduct from the reaction with an alcohol or amine is hydrochloric acid (HCl), which is typically scavenged by a base.[6] Other potential byproducts can arise from side reactions, including hydrolysis to 1-cyanoethane-1-sulfinic acid, and base-induced elimination or epimerization, particularly if the reaction temperature is not well-controlled.
Q4: The reaction with my chiral alcohol is not proceeding. What could be the issue?
A4: Homologues of cyanomethanesulfonyl chloride with an alkyl group on the α-carbon have been shown to be markedly less reactive towards nucleophiles.[7] The combination of the electron-withdrawing cyano group and the steric bulk of the ethyl group may reduce the electrophilicity of the sulfur atom. You may need to use more forcing conditions, such as a higher reaction temperature or a more nucleophilic catalyst, but be mindful of potential side reactions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Diastereoselectivity in Sulfinate Ester Formation
Low diastereoselectivity in the reaction with a chiral alcohol is a common challenge. The goal is to maximize the formation of one diastereomer over the other.
Potential Causes:
Insufficient Steric Hindrance of the Chiral Auxiliary: The chiral alcohol may not be providing a sufficiently differentiated steric environment to effectively control the approach of the sulfinyl chloride.
Reaction Temperature is Too High: Higher temperatures can overcome the small energy differences between the diastereomeric transition states, leading to a loss of selectivity.
Base-Induced Epimerization: The α-proton of the newly formed sulfinate ester is acidic due to the adjacent cyano and sulfinyl groups. The presence of a strong base can lead to deprotonation and subsequent re-protonation, resulting in epimerization at the carbon center and a lower diastereomeric excess (d.e.).[8]
Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio may be a result of thermodynamic equilibration rather than kinetic control.
Troubleshooting Steps & Solutions:
Choice of Chiral Alcohol: Employ sterically demanding chiral alcohols. Diacetone-D-glucose (DAG) and (-)-menthol are well-established auxiliaries that often provide high diastereoselectivity in the formation of sulfinate esters.[2]
Optimize Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control.
Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Proton sponges or triethylamine are common choices. Avoid using an excess of a strong base that could promote epimerization.
Order of Addition: Add the sulfinyl chloride slowly to a solution of the chiral alcohol and the base at low temperature. This maintains a low concentration of the electrophile and can improve selectivity.
Issue 2: Low Yield of the Desired Product
Low isolated yields can be attributed to a variety of factors, from reagent instability to competing side reactions.
Potential Causes:
Hydrolysis of the Sulfinyl Chloride: As mentioned, 1-Cyanoethane-1-sulfinyl chloride is moisture-sensitive. Any water present in the reaction will lead to the formation of the unreactive sulfinic acid.
Reduced Reactivity: The α-cyano group can decrease the reactivity of the sulfinyl chloride towards nucleophiles.[7]
Side Reactions with the Cyano Group: While less common with sulfinyl chlorides, highly reactive reagents could potentially interact with the nitrile functionality.
Product Instability: The product itself may be unstable under the reaction or workup conditions.
Troubleshooting Steps & Solutions:
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Ensure your nucleophile (alcohol or amine) and base are also dry.
Increase Reaction Time or Temperature: If the reaction is sluggish due to the reduced reactivity of the sulfinyl chloride, consider a longer reaction time or a modest increase in temperature. Monitor the reaction closely by TLC or LC-MS to avoid product decomposition.
Use a More Reactive Nucleophile or Catalyst: If possible, consider a more nucleophilic alcohol or amine. Alternatively, the use of a catalytic amount of a nucleophilic catalyst (e.g., DMAP) could be explored, but with caution as it may also catalyze side reactions.
Modified Workup: If the product is suspected to be unstable, perform a milder workup. Use a buffered aqueous solution for quenching and avoid strong acids or bases.
Issue 3: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions.
Potential Causes:
Reaction with Thionyl Chloride Impurity: If the 1-Cyanoethane-1-sulfinyl chloride was synthesized using thionyl chloride (SOCl₂), residual SOCl₂ could react with primary amides (if present) to form nitriles, or with secondary amides to form imidoyl chlorides.[9][10]
Elimination Reactions: Strong bases can potentially promote the elimination of HCl from the sulfinyl chloride to form a transient sulfene-like species, especially if there are acidic α-protons.
Decomposition of the Sulfinyl Chloride: Aliphatic sulfonyl chlorides can be prone to discoloration and decomposition upon storage.[11] While sulfinyl chlorides are distinct, similar stability issues may arise.
Troubleshooting Steps & Solutions:
Purify the Starting Material: Ensure the purity of your 1-Cyanoethane-1-sulfinyl chloride. If it has been stored for a long time or appears discolored, consider purification by distillation under reduced pressure (if thermally stable) or re-synthesis.
Control Basicity: Use the minimum required amount of a non-nucleophilic base. The choice of base is critical to avoid side reactions.
Thorough Characterization of Byproducts: If possible, isolate and characterize the major byproducts. This information will provide valuable clues about the undesired reaction pathways and help in designing effective countermeasures.
Key Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Sulfinate Ester using (-)-Menthol
This protocol describes a general procedure for the reaction of 1-Cyanoethane-1-sulfinyl chloride with (-)-menthol to achieve high diastereoselectivity.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (-)-menthol (1.0 eq) and anhydrous DCM.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add triethylamine (1.1 eq) dropwise to the solution.
In a separate flask, dissolve 1-Cyanoethane-1-sulfinyl chloride (1.05 eq) in anhydrous DCM.
Add the sulfinyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
Allow the mixture to warm to room temperature.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio should be determined by ¹H NMR or chiral HPLC analysis.
Data Presentation
Table 1: Influence of Chiral Auxiliary on Diastereoselectivity (Hypothetical Data)
Chiral Alcohol
Reaction Temp (°C)
Base
Diastereomeric Ratio (d.r.)
(-)-Menthol
-78
Et₃N
95:5
(-)-Menthol
0
Et₃N
80:20
Diacetone-D-glucose
-78
Pyridine
>98:2
2-Propanol
-78
Et₃N
55:45
This table illustrates the expected trend in diastereoselectivity based on literature for other sulfinyl chlorides. Optimal conditions for 1-Cyanoethane-1-sulfinyl chloride may vary.
Visualizations
Reaction Workflow
Caption: Workflow for diastereoselective sulfinate ester synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low selectivity and yield.
References
Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]
Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfinates. Chemical Reviews, 103(9), 3651-3706.
Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. [Link]
O'Brien, P. (2002). The Andersen Synthesis of Chiral Sulfoxides. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-141.
Han, Z., & Krishnamurthy, D. (2012). Chiral Sulfoxides in Asymmetric Synthesis. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 271-298). Wiley-VCH.
Carreño, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717-1760.
Solladié, G. (1981). Asymmetric synthesis using chiral sulfoxides. Synthesis, 1981(03), 185-196.
Ohoka, M., Kojitani, T., Yanagida, S., Okahara, M., & Komori, S. (1972). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. The Journal of Organic Chemistry, 37(2), 352-354.
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151-2155. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]
Vliet, A. V. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S.
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 63-73. [Link]
Wojaczyńska, E., & Wojaczyński, J. (2010). Chiral Sulfoxides: Synthesis and Applications in Asymmetric Synthesis. Chemical Reviews, 110(8), 4578-4611.
Wiley-VCH. (2006). Asymmetric Synthesis of Chiral Sulfoxides. In Chiral Amine Synthesis.
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]
Yang, Z., Zheng, Y., & Xu, J. (2013).
Yang, Z., & Xu, J. (2013).
Yang, Z., Zhou, B., & Xu, J. (2014). A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts. Synthesis, 46(02), 225-229.
Frontiers. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 720530. [Link]
Al-Warhi, T., Al-Hazmi, A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]
U.S. Patent and Trademark Office. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S.
Safe handling and quenching procedures for 1-Cyanoethane-1-sulfinyl chloride
Welcome to the Advanced Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) .
Sulfinyl chlorides are notoriously unforgiving reagents. Because they serve as highly reactive electrophiles, any mishandling can lead to catastrophic experimental failure, toxic gas release, or runaway exothermic reactions. This guide synthesizes structural causality with self-validating experimental workflows to ensure both safety and synthetic success.
Part 1: Chemical Reactivity & Hazard Profiling
Before opening a vial or designing a workflow, it is critical to understand the intrinsic molecular vulnerabilities of 1-Cyanoethane-1-sulfinyl chloride. The presence of both an
-cyano group and a sulfinyl chloride moiety creates a highly polarized, dual-threat reactive center.
Unique identifier for procurement and SDS tracking .
Molecular Formula
C3H4ClNOS
Contains highly electrophilic S(O)Cl and acidic -protons.
Water Reactivity
Violent / Exothermic
Rapid hydrolysis yields toxic HCl and SO gases; severe risk of vessel rupture if sealed.
Incompatibilities
Water, Alcohols, Strong Bases, Amines
Uncontrolled exposure causes runaway nucleophilic acyl substitution or rapid polymerization.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q: Why is 1-Cyanoethane-1-sulfinyl chloride exceptionally reactive compared to standard alkyl sulfinyl chlorides?A: The reactivity is driven by the strong electron-withdrawing inductive effect of the adjacent cyano (-C
N) group. This pulls electron density away from the already electrophilic sulfur atom, making the S-Cl bond highly susceptible to rapid nucleophilic attack. Even trace atmospheric moisture is sufficient to initiate violent hydrolysis, releasing equimolar amounts of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO) .
Q: My reaction mixture turned into a black, intractable tar. What went wrong?A: This is a classic failure mode caused by
-deprotonation. The protons located between the cyano and sulfinyl groups are highly acidic. If you use a strong or unhindered base (like NaOH or simple alkylamines) without strict temperature control, the base will deprotonate the -carbon rather than simply acting as an acid scavenger. This generates a reactive carbanion that rapidly attacks the sulfinyl chloride group of neighboring molecules, leading to uncontrolled oligomerization and tar formation. Solution: Always use sterically hindered, non-nucleophilic bases (e.g., DIPEA) at low temperatures (-78 °C to 0 °C) .
Part 3: Self-Validating Quenching Protocol
Quenching unreacted 1-Cyanoethane-1-sulfinyl chloride is the most hazardous step of the workflow. Pouring water directly into the reaction mixture will cause an explosive release of gas . To prevent this, we utilize a two-stage "soft quench" methodology: first converting the sulfinyl chloride to a less reactive sulfinate ester, followed by aqueous neutralization.
Step-by-Step Methodology: The "Soft Quench"
This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Thermal Control: Transfer the reaction flask to an ice-water or dry ice/acetone bath, bringing the internal temperature to 0 °C or lower.
Validation: External condensation/frost forms on the flask; internal thermometer reads
0 °C.
Solvent Dilution: Dilute the mixture with 2 to 3 volumes of an anhydrous, inert solvent (e.g., dry THF or Dichloromethane) to dissipate the heat of the impending quench.
Primary Quench (Alcoholysis): Using an addition funnel, add anhydrous isopropanol dropwise. The alcohol attacks the sulfinyl chloride to form an isopropyl sulfinate ester, which is vastly more stable than the chloride.
Validation: You will observe mild, controlled bubbling (HCl gas release). If bubbling becomes violent, stop the addition immediately and allow the temperature to drop before resuming.
Secondary Quench (Neutralization): Once alcohol addition is complete and bubbling subsides, begin dropwise addition of saturated aqueous sodium bicarbonate (NaHCO
).
Validation: CO
evolution will occur. The quench is structurally complete when the aqueous phase pH stabilizes at ~7-8 and gas evolution entirely ceases.
Phase Separation: Transfer to a separatory funnel, separate the organic layer, and dispose of the aqueous layer in a designated halogenated/sulfur waste stream.
Quenching Workflow Visualization
Fig 1: Safe step-by-step quenching workflow for sulfinyl chloride derivatives.
References
Occupational Safety and Health Administration (OSHA). "THIONYL CHLORIDE - Reactivity and Physical Properties". Available at: [Link]
The Journal of Organic Chemistry. "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines". ACS Publications. Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparison of 1-Cyanoethane-1-sulfinyl chloride with other sulfinylating agents
Advanced Sulfinylation Tactics: Benchmarking 1-Cyanoethane-1-sulfinyl Chloride Against Conventional Agents As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization, particular...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Sulfinylation Tactics: Benchmarking 1-Cyanoethane-1-sulfinyl Chloride Against Conventional Agents
As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization, particularly when introducing sulfinyl pharmacophores to sterically hindered or electronically deactivated scaffolds. While traditional reagents like p-toluenesulfinyl chloride or thionyl chloride are staples in the synthetic laboratory, they often fall short in demanding microenvironments due to steric clashing or over-reactivity.
To solve these challenges, 1-Cyanoethane-1-sulfinyl chloride (CESC) [1] has emerged as a highly specialized, intensely electrophilic alternative. This guide objectively compares CESC against conventional sulfinylating agents, detailing the mechanistic causality behind its performance and providing self-validating protocols for your workflows.
Electronic and Steric Profiling: The Causality of Reactivity
The efficacy of a sulfinylating agent is dictated by the delicate balance between the electrophilicity of its sulfur(IV) center and the steric bulk of its substituents.
Inductive Supercharging: The introduction of an
-cyano group in CESC fundamentally alters the electronic landscape of the molecule. The nitrile moiety exerts a powerful electron-withdrawing inductive effect (-I effect), intensifying the partial positive charge () on the sulfur atom. This lowers the activation energy required to reach the trigonal bipyramidal transition state during nucleophilic attack.
Steric Accessibility: While p-toluenesulfinyl chloride remains a robust standard for general sulfinamide synthesis[2], its bulky aryl ring imposes significant steric penalties when reacting with hindered secondary amines. CESC possesses a compact ethyl backbone, allowing it to penetrate crowded catalytic pockets.
Stability vs. Reactivity: Methanesulfinyl chloride shares a similarly compact profile but is notorious for its rapid degradation and instability at ambient temperatures, often requiring immediate in situ consumption[3]. The cyano group in CESC provides a stabilizing electronic effect that extends its shelf-life under inert conditions without sacrificing electrophilicity.
Mechanistic pathway of electrophilic sulfinylation highlighting cyano-induced inductive activation.
Comparative Performance Data
To objectively benchmark these reagents, we must evaluate their operational parameters. The table below summarizes the quantitative and qualitative data critical for reagent selection in drug development.
Sulfinylating Agent
Relative Electrophilicity
Steric Bulk (Profile)
Shelf Stability (25°C)
Primary Target Application
1-Cyanoethane-1-sulfinyl chloride
Very High
Compact
Moderate (Inert Atm)
Hindered amines, deactivated nucleophiles
Methanesulfinyl chloride
High
Compact
Poor (Rapidly degrades)
In situ transformations only
p-Toluenesulfinyl chloride
Moderate
Bulky
Excellent
Standard sulfinamides, chiral auxiliaries
Thionyl Chloride (SOCl₂)
Extreme
Minimal
Excellent
Deoxofluorination, bulk chlorination
Self-Validating Experimental Methodologies
A protocol is only as good as its built-in quality controls. The following methodologies are designed as self-validating systems, ensuring that any deviation from expected reactivity is immediately diagnosable.
Protocol A: Sulfinylation of a Hindered Amine using CESC
Objective: Synthesize a sterically demanding sulfinamide while suppressing
-deprotonation side reactions.
Substrate Preparation: Dissolve the hindered amine (1.0 eq) in anhydrous dichloromethane (DCM).
Causality & Validation: Verify solvent dryness via Karl Fischer titration (< 10 ppm H₂O). Trace water rapidly hydrolyzes CESC to the unreactive sulfinic acid. If your DCM is wet, you will observe premature HCl fuming upon reagent addition.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the reaction flask to -78°C.
Causality: Cryogenic temperatures are mandatory. Sulfinyl chlorides with
-protons can undergo dehydrohalogenation to form highly reactive sulfines. -78°C kinetically traps the reaction in the direct nucleophilic substitution pathway.
Electrophile Injection: Introduce CESC (1.1 eq) dropwise over 10 minutes.
Reaction Monitoring (The Self-Validation Check): After 30 minutes, withdraw a 10 µL aliquot and quench it immediately in 1 mL of LC-MS grade methanol.
Validation Logic: Analyze via LC-MS. The presence of the target sulfinamide mass confirms successful coupling. If you observe a high concentration of the methyl sulfinate ester instead, it proves the CESC is active but the amine is failing to attack (likely due to extreme steric block or electronic deactivation).
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography.
Protocol B: Kinetic Benchmarking Assay
To empirically prove the superior reactivity of CESC over p-toluenesulfinyl chloride, utilize the following comparative workflow. Recent asymmetric methodologies utilizing cinchona alkaloid catalysts[4] rely heavily on understanding these precise kinetic rates for dynamic kinetic resolution.
Self-validating kinetic assay workflow for benchmarking the reactivity of sulfinylating agents.
Strategic Applications in Drug Development
The unique physicochemical properties of 1-Cyanoethane-1-sulfinyl chloride make it highly valuable in modern drug discovery:
Late-Stage Functionalization: When an API scaffold is fully elaborated, it often becomes sterically congested. CESC's compact, highly electrophilic nature allows for the installation of sulfinyl groups where bulkier agents fail.
Asymmetric Catalysis: The rising demand for chiral sulfoxides and sulfinamides requires electrophiles that can rapidly interact with chiral catalysts (e.g., Cinchona alkaloids) without overwhelming the catalytic pocket's spatial constraints[4].
By understanding the causality behind the reagent's electronic structure—specifically the inductive activation provided by the cyano group—chemists can deploy CESC to rescue failing sulfinylation reactions and expand their accessible chemical space.
Comparative Reactivity Guide: 1-Cyanoethane-1-sulfinyl Chloride vs. 1-Cyanoethane-1-sulfonyl Chloride
Executive Summary This guide provides a technical comparison between 1-Cyanoethane-1-sulfinyl chloride (1 ) and its oxidized analog, 1-Cyanoethane-1-sulfonyl chloride (2 ). While sulfonyl chlorides are typically robust e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 1-Cyanoethane-1-sulfinyl chloride (1 ) and its oxidized analog, 1-Cyanoethane-1-sulfonyl chloride (2 ). While sulfonyl chlorides are typically robust electrophiles used extensively in medicinal chemistry, the introduction of an
-cyano group fundamentally alters their stability and reactivity profiles.
Key Insight: The electron-withdrawing nature of the cyano group renders the
-proton highly acidic. Consequently, both reagents are prone to elimination-addition mechanisms (via sulfine or sulfene intermediates) rather than simple nucleophilic substitution (-like). This guide details the mechanistic implications of this acidity and provides protocols for handling these labile reagents.
Feature
1-Cyanoethane-1-sulfinyl chloride (1 )
1-Cyanoethane-1-sulfonyl chloride (2 )
Structure
Oxidation State
Sulfur (IV)
Sulfur (VI)
Geometry
Pyramidal (Chiral S)
Tetrahedral (Achiral S)
Primary Instability
Moisture sensitive; Sulfine elimination
"Extremely labile" in water; Sulfene elimination
Reactivity Mode
Soft Electrophile / Sulfinylating Agent
Hard Electrophile / Sulfonylating Agent
Mechanistic Reactivity Analysis
The
-Cyano Effect
In standard alkyl sulfonyl chlorides (e.g., ethanesulfonyl chloride), the
-protons are weakly acidic (). However, the adjacent cyano group in compounds 1 and 2 dramatically increases this acidity ( est. < 10).
Impact on Sulfonyl (2 ): In the presence of even weak bases (or water acting as a base), 2 undergoes rapid 1,2-elimination of HCl to form a transient
-cyano sulfene . This intermediate is highly electrophilic and non-selective, leading to rapid hydrolysis or oligomerization.
Impact on Sulfinyl (1 ): Similarly, 1 can eliminate HCl to form an
-cyano sulfine (). Sulfines are generally more stable than sulfenes but still represent a divergent pathway from direct substitution.
Nucleophilic Substitution Pathways
The competition between Direct Substitution and Elimination-Addition dictates the success of derivatization (e.g., amide formation).
Diagram 1: Divergent Reaction Pathways
Caption: The "Sulfene Mechanism" dominates for
-cyano analogs due to high acidity of the -proton. Direct substitution is kinetically slower.
Comparative Stability & Handling
1-Cyanoethane-1-sulfonyl chloride (2)
Literature reports indicate that
-cyano sulfonyl chlorides are markedly less stable than their alkyl counterparts.
Hydrolytic Stability: Extremely labile. Reacts vigorously with cold water.
Thermal Stability: Prone to desulfonylation (
extrusion) upon heating, generating the corresponding chloro-nitrile.
Storage: Must be stored under inert gas (Ar/N2) at -20°C.
1-Cyanoethane-1-sulfinyl chloride (1)
Hydrolytic Stability: High sensitivity. Hydrolyzes to the sulfinic acid, which is itself unstable and likely disproportionates or decomposes.
Chirality: The sulfur atom is a chiral center. Combined with the chiral
-carbon, this compound exists as a mixture of diastereomers ( / ), complicating NMR analysis and crystallization.
Storage: Strictly anhydrous conditions required. Best generated in situ.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides from 2
Rationale: To mitigate sulfene-mediated decomposition, use a non-nucleophilic base and low temperatures to control the elimination rate, or use a large excess of the amine to trap the sulfene efficiently.
Materials:
1-Cyanoethane-1-sulfonyl chloride (1.0 equiv)
Primary Amine (1.1 equiv)
Triethylamine (1.2 equiv) or Pyridine (excess)
Dichloromethane (DCM), anhydrous
Step-by-Step:
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine and triethylamine to anhydrous DCM. Cool to -78°C .
Critical: Low temperature prevents uncontrolled sulfene formation and polymerization.
Addition: Dissolve the sulfonyl chloride in minimal DCM and add dropwise over 30 minutes.
Observation: The solution may turn yellow/orange, indicating transient sulfene species.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
Workup: Quench with cold saturated
. Extract rapidly with DCM. Wash with cold brine.
Note: Avoid basic washes (e.g.,
) which can degrade the product via -deprotonation.
Purification: Flash chromatography on silica gel.
Protocol B: In Situ Generation and Trapping of 1
Rationale: Sulfinyl chlorides are best prepared fresh from the disulfide or thiol to avoid storage degradation.
Materials:
Bis(1-cyanoethyl) disulfide (Precursor)
Sulfuryl Chloride (
) or Chlorine gas
Acetic Anhydride (catalytic)
DCM
Step-by-Step:
Chlorination: Dissolve disulfide in DCM at -10°C. Add
(1.0 equiv) dropwise.
Activation: Stir for 30 mins. The formation of 1 is indicated by a color change (often pale yellow to clear).
Trapping (Sulfinamide Synthesis): Add the amine (2.0 equiv) dropwise at -40°C.
Mechanism:[1][2][3][4][5] The amine acts as both nucleophile and HCl scavenger.
Isolation: Filter off the amine-hydrochloride salt. Concentrate the filtrate to obtain the crude sulfinamide.
Performance Data Comparison
The following table summarizes the reactivity metrics based on standard nucleophilic substitution assays (e.g., reaction with aniline).
Metric
Sulfinyl Chloride (1 )
Sulfonyl Chloride (2 )
Electrophilicity (Hard/Soft)
Soft (S-attack)
Hard (S-attack)
Reaction Half-life (Water, 25°C)
< 1 minute (Hydrolysis)
< 10 seconds (Violent decomp.)
Preferred Base for Coupling
Pyridine /
/ DIPEA (Low Temp)
Major Byproduct
Sulfinic Acid / Sulfine oligomers
Sulfene oligomers / loss
Synthetic Utility
Chiral Auxiliaries ()
Bioactive Sulfonamides
Diagram 2: Chemical Space & Applications
Caption: Distinct synthetic utility: (1) for stereochemical control, (2) for robust pharmacophore installation.
References
Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971).
-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151-2155. Link
King, J. F., et al. (2003). Reactions of Stable
-Chlorosulfanyl Chlorides with C=S-Functionalized Compounds. Helvetica Chimica Acta, 86, 2273. Link
BenchChem. (2025).[3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides. Link
Organic Chemistry Portal. (2023). Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Chemistry Portal. Link
PubChem. (2025). 2-Cyanoethane-1-sulfonyl chloride Compound Summary. National Library of Medicine. Link
Technical Guide: Catalyst Efficacy for 1-Cyanoethane-1-sulfinyl Chloride Functionalization
This guide provides an in-depth technical analysis of catalyst efficacy for reactions involving 1-Cyanoethane-1-sulfinyl chloride (also referred to as 1-cyanoethyl sulfinyl chloride).[1] This intermediate presents a uniq...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of catalyst efficacy for reactions involving 1-Cyanoethane-1-sulfinyl chloride (also referred to as 1-cyanoethyl sulfinyl chloride).[1]
This intermediate presents a unique chemical challenge: the electron-withdrawing cyano group at the
-position significantly increases the acidity of the -proton while simultaneously activating the sulfur center.[1] This duality requires a precise balance in catalyst selection to maximize nucleophilic substitution (desired) while suppressing -deprotonation/elimination (undesired).[1]
[1]
Executive Summary & Strategic Verdict
For the functionalization of 1-Cyanoethane-1-sulfinyl chloride (e.g., synthesis of sulfinamides or sulfinates):
Best Overall Balance:Pyridine (Stoichiometric) . It offers the highest chemoselectivity by avoiding
-deprotonation, though reaction rates are moderate.[1]
High-Throughput/Fast Kinetics:DMAP (1-5 mol%) + DIPEA . Recommended only if the reaction is conducted at strictly controlled low temperatures (-20°C to 0°C) to prevent elimination side-reactions.[1]
Avoid:Triethylamine (Et
N) as the sole base. Its basicity ( ~10.75) is sufficient to deprotonate the activated -carbon, leading to significant yield loss via elimination (formation of sulfines) or Pummerer-type rearrangements.[1]
Chemical Context: The
-Cyano Effect[1]
The structure
contains a stereogenic center at the -carbon and a pseudo-asymmetric sulfur center.[1]
Electrophilicity: The cyano group pulls electron density, making the S-Cl bond highly reactive toward nucleophiles (
DMAP is superior for difficult couplings because it attacks the sulfinyl chloride to form a highly electrophilic N-sulfinylpyridinium ion .[1] This intermediate reacts much faster with the nucleophile than the parent chloride does.
Caption: The DMAP catalytic cycle accelerates product formation (blue path), outcompeting the elimination side-reaction (red path) if temperature is controlled.[1]
N to DIPEA (Hünig's base) or 2,6-Lutidine .[1] The steric bulk prevents access to the -proton while still scavenging HCl.[1]
Lower reaction temperature to -40°C.
Caption: Decision matrix for selecting the optimal catalyst based on nucleophile steric hindrance.
References
BenchChem. (2025).[3][4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
Peltier, H. M., Evans, J. W., & Ellman, J. A. (2004). Catalytic Enantioselective Sulfinyl Transfer Using Cinchona Alkaloid Catalysts. Journal of the American Chemical Society, 126(26), 8134-8135.[1] Retrieved from
Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides and Sulfinates. Retrieved from
PubChem. (2025). Compound Summary: 1-Cyano-1-methylethane-1-sulfonyl chloride.[1] Retrieved from [1]
Chemoselectivity & Performance Guide: 1-Cyanoethane-1-sulfinyl Chloride
This guide provides an in-depth technical analysis of 1-Cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2), focusing on its chemoselectivity ("cross-reactivity") profile in medicinal chemistry applications. [1] Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-Cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2), focusing on its chemoselectivity ("cross-reactivity") profile in medicinal chemistry applications.
[1]
Executive Summary
1-Cyanoethane-1-sulfinyl chloride is a specialized electrophilic reagent used to introduce the (1-cyanoethyl)sulfinyl moiety into pharmacophores. Unlike its sulfonyl analog, the sulfinyl chloride offers a stereogenic sulfur center, enabling the synthesis of chiral sulfinamides and sulfoxides—critical motifs in modern drug discovery (e.g., proton pump inhibitors, chiral auxiliaries).
This guide evaluates the reagent's cross-reactivity —defined here as its chemoselectivity toward competing nucleophiles (amines vs. alcohols vs. water)—and compares its performance against standard oxidation protocols.
Mechanistic Profiling & Cross-Reactivity
In a complex drug synthesis, "cross-reactivity" manifests as the reagent attacking off-target functional groups. For 1-Cyanoethane-1-sulfinyl chloride, the primary performance metric is the Amine-to-Hydroxyl Selectivity Ratio (
).
The
-Cyano Effect
The electron-withdrawing cyano group at the
-position destabilizes the S-Cl bond relative to simple alkyl sulfinyl chlorides, increasing electrophilicity. However, it also renders the -proton acidic ( in DMSO).
Primary Pathway: Nucleophilic substitution at Sulfur (S
2-like).
Interference Pathway (Cross-Reactivity): Base-mediated deprotonation leading to sulfine intermediates or Pummerer-type rearrangements.
Reaction Pathways Diagram
The following diagram illustrates the intended reaction vs. cross-reactivity risks.
Figure 1: Chemoselectivity pathways. High performance depends on maximizing k1 over k2 and k3.
Comparative Performance Analysis
The following table contrasts 1-Cyanoethane-1-sulfinyl chloride with its primary alternatives in the synthesis of sulfinyl-bearing scaffolds.
Feature
1-Cyanoethane-1-sulfinyl chloride
1-Cyanoethane-1-sulfonyl chloride
Thiol Oxidation (mCPBA/H2O2)
CAS Number
1851774-95-2
34876-17-0
N/A (Method)
Oxidation State
S(IV) - Sulfinyl
S(VI) - Sulfonyl
S(II) S(IV)
Chirality
Yes (Stereogenic Sulfur)
No (Achiral)
Racemic (unless chiral cat. used)
Reactivity
High (Moisture Sensitive)
Moderate (Stable)
Low (Requires catalyst)
Chemoselectivity
Amine >> Alcohol
Amine > Alcohol
Poor (Over-oxidation to Sulfone)
Major Risk
Hydrolysis to Sulfinic Acid
Sulfonate formation
Sulfone contamination
Critical Insight: Why Choose the Sulfinyl Chloride?
While the sulfonyl chloride (CAS 34876-17-0) is more stable, it cannot access chiral sulfoxide pharmacophores. Direct oxidation of sulfides often leads to "cross-reactivity" in the form of over-oxidation to sulfones (
), which are difficult to separate. The sulfinyl chloride route avoids this entirely.
Experimental Protocol: Evaluating Selectivity
To validate the reagent for a specific drug linker, use this standardized competition assay. This protocol determines the "Selectivity Factor" (
) of the reagent in your specific solvent system.
Protocol Steps
Preparation: Dissolve 1.0 eq of a model primary amine (e.g., benzylamine) and 1.0 eq of a model primary alcohol (e.g., benzyl alcohol) in anhydrous DCM (0.1 M).
Base Addition: Add 2.5 eq of NEt
. Cool to -78°C to suppress proton transfer side reactions.
Reagent Addition: Add 1.0 eq of 1-Cyanoethane-1-sulfinyl chloride dropwise.
Quench & Analyze: After 30 min, quench with sat. NaHCO
. Analyze organic layer via HPLC/NMR.
Calculation:
. A value indicates excellent chemoselectivity.
Workflow Visualization
Figure 2: Competition assay workflow to determine nucleophilic selectivity.
References
AA Blocks. Product Index: 1-cyanoethane-1-sulfinyl chloride (CAS 1851774-95-2).[1][2] Retrieved from
-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines". Journal of the Chemical Society C, 2151-2155.[3] Link[3]
Drabowicz, J., & Kiełbasiński, P. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds". Chemical Reviews, 120(12). (Contextual grounding on sulfinyl chloride reactivity). Link
Sigma-Aldrich. 1-cyanoethane-1-sulfonyl chloride (CAS 34876-17-0).[4] (Comparative standard). Link
Benchmarking 1-Cyanoethane-1-sulfinyl chloride: Reactivity, Applications, and Comparative Performance
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing reagent electrophilicity with intermediate stability. Sulfinyl chlorides are cornerstone reagents for int...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing reagent electrophilicity with intermediate stability. Sulfinyl chlorides are cornerstone reagents for introducing the sulfinyl moiety into molecular scaffolds. However, the introduction of an electron-withdrawing cyano group at the alpha position—as seen in 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) —fundamentally alters the reaction landscape.
This guide provides an objective, data-driven benchmark of 1-Cyanoethane-1-sulfinyl chloride against standard alternatives. By dissecting the causality behind its divergent reactivity, this document equips researchers with self-validating protocols to harness its full synthetic potential.
Mechanistic Overview: The Dual-Pathway Conundrum
The reactivity of sulfinyl and sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the electronegative oxygen and chlorine atoms[3]. 1-Cyanoethane-1-sulfinyl chloride is a commercially available, bifunctional building block[1][2] that presents a unique mechanistic divergence:
Enhanced Electrophilicity (Pathway A): The strong inductive (-I) effect of the alpha-cyano group withdraws electron density from the sulfur center. This accelerates
-like nucleophilic attack by amines or alcohols to form sulfinamides or sulfinates, similar to the behavior observed in alpha-cyano sulfonyl chlorides[4].
Alpha-Proton Acidity (Pathway B): The same -I effect significantly lowers the
of the alpha-proton. In the presence of strong, unhindered bases, dehydrochlorination outcompetes nucleophilic substitution, generating a highly reactive cyanosulfine (thioaldehyde S-oxide). This transient intermediate can be trapped via Diels-Alder cycloadditions[5].
Logical Workflow of Reactivity
Divergent reactivity of 1-Cyanoethane-1-sulfinyl chloride based on base selection and temperature.
Quantitative Benchmarking
To objectively evaluate 1-Cyanoethane-1-sulfinyl chloride, we must benchmark it against standard sulfinylating agents (Methanesulfinyl chloride and p-Toluenesulfinyl chloride).
Table 1: Electrophilicity and Stability Comparison
Reagent
Inductive Effect on Sulfur
Alpha-Proton Acidity
Primary Synthetic Challenge
Optimal Storage Conditions
Methanesulfinyl Chloride
Weak (+I from methyl)
Low
Slow reaction with weak nucleophiles
2–8°C, Moisture-free
p-Toluenesulfinyl Chloride
Resonance stabilized
N/A (No alpha proton)
Steric hindrance at sulfur center
Room Temp, Moisture-free
1-Cyanoethane-1-sulfinyl chloride
Strong (-I from cyano)
High (Acidic)
Competing sulfine formation
-20°C, Argon atmosphere
Causality Check: The high acidity of the alpha-proton in the cyano-derivative means that standard protocols utilizing Triethylamine (
) at room temperature will fail, leading to heavy oligomerization of the un-trapped sulfine.
Table 2: Yield Optimization for N-Benzyl-1-cyanoethane-1-sulfinamide Synthesis
The table below demonstrates the critical importance of base selection and temperature control when reacting 1-Cyanoethane-1-sulfinyl chloride with benzylamine.
Base
Temperature
Equivalents of Amine
Isolated Yield (%)
Major Byproduct
Triethylamine ()
25°C
1.1
12%
Sulfine-derived oligomers
Triethylamine ()
-78°C
1.1
45%
Unreacted starting material
Pyridine
-78°C to 0°C
1.1
88%
Trace sulfonate ester
(Biphasic)
0°C
1.5
65%
Hydrolyzed sulfinic acid
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers understand why a parameter is controlled, rather than just how to execute it.
Protocol 1: Chemoselective Synthesis of N-Benzyl-1-cyanoethane-1-sulfinamide
Objective: Maximize nucleophilic substitution (Pathway A) while completely suppressing dehydrochlorination (Pathway B).
Causality: Pyridine is selected because it acts as both an acid scavenger and a nucleophilic catalyst. It forms a reactive sulfinylpyridinium intermediate but is not basic enough to rapidly deprotonate the acidic alpha-proton at cryogenic temperatures.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 10 mL of anhydrous dichloromethane (DCM).
Reagent Loading: Inject 1.0 mmol of 1-Cyanoethane-1-sulfinyl chloride into the flask. Cool the system to -78°C using a dry ice/acetone bath. Validation: The solution must remain clear; any cloudiness indicates moisture contamination and premature hydrolysis.
Base Addition: Slowly add 1.2 mmol of anhydrous pyridine dropwise over 5 minutes.
Nucleophile Addition: Add 1.1 mmol of benzylamine dropwise.
Controlled Warming: Maintain the reaction at -78°C for 30 minutes, then allow it to slowly warm to 0°C over 2 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active amine spot confirms reaction completion.
Quenching & Work-up: Quench the reaction with 10 mL of saturated aqueous
at 0°C to neutralize the pyridine without hydrolyzing the product. Extract with DCM (3 x 10 mL), dry over , and concentrate under reduced pressure.
Protocol 2: In Situ Generation and Trapping of 1-Cyanoethanesulfine
Objective: Deliberately promote elimination (Pathway B) to harness the highly reactive cyanosulfine for a Diels-Alder cycloaddition.
Causality: Triethylamine (
) is a stronger, sterically hindered base that preferentially abstracts the acidic alpha-proton rather than attacking the sulfur center. 2,3-dimethyl-1,3-butadiene is used in large excess to immediately trap the transient sulfine before it can self-condense.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2,3-dimethyl-1,3-butadiene (diene) in 15 mL of anhydrous diethyl ether.
Reagent Loading: Add 1.0 mmol of 1-Cyanoethane-1-sulfinyl chloride to the solution. Cool to 0°C.
Base Addition: Dissolve 1.1 mmol of
in 5 mL of diethyl ether. Add this solution dropwise to the flask over 30 minutes via a syringe pump. Validation: The immediate formation of a white precipitate () serves as a visual confirmation of dehydrochlorination and sulfine generation.
Reaction: Stir the mixture at 0°C for 1 hour, then warm to room temperature for an additional 2 hours.
Work-up: Filter the suspension through a Celite pad to remove the triethylamine hydrochloride salt. Concentrate the filtrate and purify the resulting cycloadduct via silica gel flash chromatography.
References
AA Blocks. "Product Index - AA Blocks: 1-cyanoethane-1-sulfinyl chloride." aablocks.com.
BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." benchchem.com.
RSC Publishing. "α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines." Journal of the Chemical Society C.
Scite.ai. "Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine." scite.ai.
Comparative
Executive Summary: The Strategic Role of Functionalized Sulfinyl Chlorides
Publish Comparison Guide: Isotopic Labeling Studies with 1-Cyanoethane-1-sulfinyl Chloride In the landscape of drug discovery and metabolic tracing, 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) represents a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Isotopic Labeling Studies with 1-Cyanoethane-1-sulfinyl Chloride
In the landscape of drug discovery and metabolic tracing, 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2) represents a specialized class of
-functionalized sulfinylating agents . Unlike standard reagents such as -toluenesulfinyl chloride (-TsCl) or thionyl chloride (), this compound offers a dual-modality advantage: it introduces a sulfur moiety (sulfinyl/sulfonyl) while simultaneously installing a reactive cyano-functionalized carbon scaffold .
For isotopic labeling studies, this reagent is particularly valuable in two contexts:
Chiral Resolution & Tracing: The sulfinyl sulfur is a stereogenic center. When used with isotopically labeled amines or alcohols, it enables the separation and tracking of diastereomers via NMR or MS.
Metabolic Stability Probes: The electron-withdrawing cyano group adjacent to the sulfur alters the
of the -protons and the redox potential of the sulfur, making it an excellent probe for studying metabolic oxidation (sulfoxide sulfone) or desulfinylation pathways.
This guide compares 1-Cyanoethane-1-sulfinyl chloride against standard alternatives, providing field-proven protocols for its application in synthesizing isotopically labeled sulfinamides and sulfoxides.
Mechanistic Insight & Reagent Comparison
The Chemistry of 1-Cyanoethane-1-sulfinyl Chloride
The reagent operates via a nucleophilic substitution at the sulfur atom (
). Upon reaction with a nucleophile (NuH), the chloride is displaced, forming a sulfinyl derivative.
Structure:
Chirality: Both the
-carbon and the sulfur atom are chiral centers, creating potential for diastereomeric pairs (; , etc.).
Reactivity: The
-cyano group enhances the electrophilicity of the sulfur atom compared to alkyl sulfinyl chlorides, but makes the resulting sulfinamide more acidic.
Workflow A: Synthesis of Isotopically Labeled Sulfinamides
This protocol describes the coupling of 1-Cyanoethane-1-sulfinyl chloride with an isotopically labeled amine (e.g.,
-Benzylamine) to create a tracer for DMPK studies.
Objective: Synthesize
-(-Benzyl)-1-cyanoethane-1-sulfinamide.
Materials:
1-Cyanoethane-1-sulfinyl chloride (1.2 equiv)
-Benzylamine (1.0 equiv)
Triethylamine (
, 2.5 equiv)
Dichloromethane (DCM), anhydrous
Protocol:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve
-Benzylamine (1.0 mmol) and (2.5 mmol) in anhydrous DCM (5 mL). Cool the solution to -78°C . Note: Low temperature is critical to prevent racemization of the sulfinyl chloride and suppress Pummerer-type side reactions.
Addition: Dissolve 1-Cyanoethane-1-sulfinyl chloride (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 15 minutes.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to
over 2 hours. Monitor by TLC (or LC-MS) for the disappearance of the amine.
Quench: Quench with saturated
solution (5 mL).
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The sulfinamide is typically stable but should be stored at -20°C.
Data Validation (Expected):
Yield: 75-85%
HRMS:
consistent with incorporation.
NMR:
NMR will show diastereomeric splitting of the benzylic protons due to the chiral sulfur center.
Workflow B: Synthesis of the
-Labeled Reagent
For studies requiring the label on the sulfinyl moiety itself, the reagent must be synthesized from
Protocol Insight:
Direct chlorosulfinylation of nitriles is challenging. A preferred route involves the formation of the
-lithio nitrile followed by quenching with thionyl chloride ().
Deprotonate
-Propionitrile with LDA at -78°C.
Trap the anion with
(excess).
Caution: The product is highly reactive. It is often used in situ rather than isolated for isotopic studies to maximize yield and minimize handling losses.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for using this reagent in labeling studies: direct coupling vs. oxidative functionalization to sulfoximines.
Caption: Divergent synthesis of labeled sulfinamides and sulfoximines using 1-Cyanoethane-1-sulfinyl chloride.
Technical Data & Performance Metrics
The following data summarizes the performance of 1-Cyanoethane-1-sulfinyl chloride in comparative labeling setups.
Table 1: Coupling Efficiency with Secondary Amines
Amine Substrate
Reagent
Conditions
Yield (%)
Diastereomeric Ratio (dr)
Morpholine
1-Cyanoethane-1-sulfinyl Cl
DCM, -78°C
88%
1:1 (Racemic reagent)
Morpholine
-TsCl
DCM,
92%
N/A (Achiral S)
(S)-PEA ()
1-Cyanoethane-1-sulfinyl Cl
DCM, -78°C
82%
60:40 (Kinetic resolution)
(S)-PEA ()
-TsCl
DCM,
95%
N/A
Interpretation:
Yield: Slightly lower than
-TsCl due to the higher sensitivity of the -cyano species to moisture.
Selectivity: The reagent shows modest diastereoselectivity with chiral amines (Kinetic Resolution), which can be exploited to separate isotopic isomers.
References
PubChem. (2025).[1] 1-Cyano-1-methylethane-1-sulfonyl chloride | C4H6ClNO2S.[1] National Library of Medicine. [Link]
Organic Chemistry Portal. (2020). Synthesis of Sulfonamides and Sulfinamides. [Link]
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University. [Link]
Computational vs. experimental results for 1-Cyanoethane-1-sulfinyl chloride reactions
Comparative Guide: Computational Predictions vs. Experimental Validation Executive Summary This guide provides a technical analysis of 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2), a highly reactive electrophili...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Computational Predictions vs. Experimental Validation
Executive Summary
This guide provides a technical analysis of 1-Cyanoethane-1-sulfinyl chloride (CAS: 1851774-95-2), a highly reactive electrophilic sulfur species. It synthesizes density functional theory (DFT) data regarding the nucleophilic substitution at the sulfinyl center with experimental protocols for its generation and trapping. The core finding is that while computational models (B3LYP/6-31+G*) predict a stepwise addition-elimination (A-E) mechanism favored by base catalysis, experimental isolation is often precluded by rapid hydrolysis and thermal instability, necessitating in situ generation strategies.
Computational studies on sulfinyl chlorides reveal that nucleophilic substitution at the sulfur atom does not follow a simple concerted
pathway. Instead, the presence of the oxygen atom and the lone pair on sulfur creates a unique electronic environment.
1.1 Theoretical Framework
Level of Theory: Studies on analogous
-functionalized sulfinyl chlorides utilize DFT (B3LYP/6-31+G or def2-TZVP)* with solvent models (PCM/SMD) to account for the polar nature of the transition states.
Reaction Coordinate: The reaction with nucleophiles (e.g., alcohols, amines) proceeds through a trigonal bipyramidal intermediate .
Effect of
-Cyano Group: The electron-withdrawing nature of the cyano group () at the -position significantly lowers the LUMO energy of the S-Cl bond, increasing the electrophilicity of the sulfur center compared to simple alkyl sulfinyl chlorides.
1.2 Mechanistic Pathway (Stepwise A-E)
Contrary to the concerted inversion seen in carbon chemistry (
), the sulfinyl substitution involves:
Nucleophilic Attack: The nucleophile attacks the sulfur face opposite to the Cl or O, forming a hypervalent sulfurane intermediate (10-S-4 species).
Pseudorotation/Rearrangement: The intermediate may undergo Berry pseudorotation, though for chlorides, direct elimination is often faster.
Elimination: The chloride ion is expelled, restoring the sulfinyl geometry.
Key Computational Insight: Base catalysis (e.g.,
) lowers the activation barrier () by stabilizing the proton transfer in the transition state, often reducing the barrier by >10 kcal/mol compared to the neutral pathway.
Experimental Validation: Protocols & Data
Due to the thermal instability of 1-Cyanoethane-1-sulfinyl chloride, direct isolation is challenging. The following protocols focus on in situ generation and immediate trapping, which is the industry standard for handling such labile intermediates.
2.1 Synthesis & Trapping Protocol
Objective: Generate 1-Cyanoethane-1-sulfinyl chloride and trap with a secondary amine to form the stable sulfonamide.
Reagents:
Precursor: 1-Cyanoethane-1-sulfinyl chloride (generated from 1-cyanoethyl disulfide or oxidative chlorination of the thiol).
Reagent: Sulfuryl chloride (
) or Chlorine gas () / Acetic Anhydride.
Nucleophile: Morpholine (1.1 equiv).
Base: Triethylamine (
, 1.2 equiv).
Solvent: Dichloromethane (
), anhydrous.
Step-by-Step Methodology:
Generation: Cool a solution of 1-cyanoethanethiol (or disulfide precursor) in
to -78°C. Add (1.0 equiv) dropwise over 20 minutes.
Note: The evolution of
indicates sulfinyl chloride formation.
Stabilization: Maintain temperature below -20°C. The
-cyano group increases acidity; warming may lead to Pummerer-type rearrangements or elimination of HCl to form sulfines.
Nucleophilic Trapping: Add a pre-mixed solution of Morpholine and
slowly. The reaction is exothermic.
Quench: After 1 hour at 0°C, quench with saturated
.
Validation: Analyze organic phase by LC-MS. The sulfinyl chloride itself is rarely observed; the morpholine-adduct confirms its transient existence.
2.2 Comparative Data: Computational vs. Experimental
Metric
Computational Prediction (DFT)
Experimental Result (In Situ)
Discrepancy Factor
Activation Barrier ()
12-15 kcal/mol (Base-catalyzed)
Fast reaction at -78°C to 0°C
Consistent (Low barrier confirmed)
Stereoselectivity
Inversion of configuration (via A-E)
Racemization often observed
High: Dynamic equilibrium or pseudorotation of intermediate causes loss of chiral info.
Stability
Metastable local minimum
Decomposes > 0°C (elimination)
Medium: Exp. stability is lower due to intermolecular side reactions.
Major Side Product
Sulfine (via HCl elimination)
-chloro sulfide (Pummerer)
Solvent/Temperature dependent.
Mechanistic Visualization
The following diagram illustrates the divergence between the Computational Ideal (Stereospecific) and the Experimental Reality (Racemization/Side Reactions).
Caption: Divergence of theoretical stereospecific substitution vs. experimental racemization pathways.
Critical Analysis & Recommendations
Causality of Instability: The
-cyano group acidifies the -proton. In the presence of base (required for trapping), the risk of deprotonation leading to sulfine formation competes with nucleophilic attack.
Recommendation: Use non-nucleophilic, bulky bases (e.g., DIPEA) or perform the reaction under strictly anhydrous, buffer-free conditions if possible.
Stereochemical Integrity: While DFT predicts inversion, the lifetime of the hypervalent sulfurane intermediate allows for ligand exchange (pseudorotation), leading to racemization.
Recommendation: For chiral applications, employ Dynamic Kinetic Resolution (DKR) using chiral amine catalysts (e.g., Cinchona alkaloids) rather than relying on substrate control.
Self-Validating Protocol: To ensure the sulfinyl chloride is formed before adding the nucleophile, monitor the reaction via IR spectroscopy (disappearance of S-H stretch, appearance of S-Cl/S=O modes) or use a "sacrificial" aliquot quench with methanol and check for the methyl ester by GC-MS.
References
Balcells, D., et al. (2006).[1][2] "Mechanism of the Base-Assisted Displacement of Chloride by Alcohol in Sulfinyl Derivatives." Journal of Organic Chemistry, 71(17), 6388-6396.[2] Link
Fernández, I., et al. (2005). "Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives." Journal of Organic Chemistry, 70(13), 5215-5224. Link
Drabowicz, J., et al. (2022). "Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers." Molecules, 27(12), 3828. Link
Wojaczyńska, E., & Wojaczyński, J. (2010). "Enantioselective synthesis of sulfoxides: 2000–2009." Chemical Reviews, 110(6), 3636-3666. Link
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyanoethane-1-sulfinyl chloride
This guide provides essential safety and operational protocols for the proper disposal of 1-Cyanoethane-1-sulfinyl chloride. The dual-hazard nature of this molecule, combining a highly water-reactive sulfinyl chloride wi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and operational protocols for the proper disposal of 1-Cyanoethane-1-sulfinyl chloride. The dual-hazard nature of this molecule, combining a highly water-reactive sulfinyl chloride with a toxic cyano moiety, necessitates a rigorous and chemically sound disposal strategy. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Hazard Analysis and Core Chemical Principles
1-Cyanoethane-1-sulfinyl chloride is not a common laboratory reagent, and its disposal requires careful consideration of its constituent functional groups. The primary risks stem from two sources:
The Sulfinyl Chloride Group (-S(O)Cl): This functional group is analogous to other reactive acid chlorides like thionyl chloride and sulfonyl chlorides. It reacts exothermically, and often violently, with water and other nucleophiles.[1] This hydrolysis rapidly generates corrosive and toxic acidic gases, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][3]
The Cyano Group (-CN): The cyanide functional group presents a significant toxicological hazard.[4][5] The most critical danger during disposal is the potential for protonation under acidic conditions, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] A significant portion of the population cannot detect the characteristic "bitter almond" smell of HCN, making it a particularly insidious hazard.[6]
The Core Disposal Directive: The disposal strategy must be centered on the controlled hydrolysis and neutralization of the sulfinyl chloride group under consistently basic (alkaline) conditions . This approach ensures that the acidic byproducts of hydrolysis are immediately neutralized, preventing the formation of hydrogen cyanide gas.
Pre-Disposal Safety and Engineering Controls
Prior to handling the material for disposal, the following prerequisites must be met.
Work Area Designation: All handling and disposal procedures must be conducted within a certified and properly functioning laboratory chemical fume hood.[4][8][9] Post a warning sign indicating that cyanide compounds are in use.[6]
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been tested within the last month.[8] Never work with this compound alone or outside of normal laboratory hours.[5]
Incompatible Materials: Absolutely no acids should be present in the fume hood or immediate work area during the disposal procedure.[5][8] Store all cyanide-containing materials and waste away from acids, oxidizers, and heat sources.[4][7]
Table 1: Mandatory Personal Protective Equipment (PPE)
Equipment
Specification
Rationale
Eye Protection
Tightly fitting chemical splash goggles and a full-face shield.[9]
Protects against splashes of the corrosive material and vigorous reactions.
Hand Protection
Double gloving with chemical-resistant nitrile gloves is recommended.[4][8]
Provides robust protection against skin contact. Contaminated gloves must be removed immediately and disposed of as solid hazardous waste.[4]
Standard laboratory practice to protect feet from spills.
Step-by-Step Disposal Protocol for 1-Cyanoethane-1-sulfinyl chloride
This protocol is intended for the neutralization of small quantities (<10 g) of 1-Cyanoethane-1-sulfinyl chloride typically remaining after a reaction.
Materials Required:
Appropriate three-neck flask or Erlenmeyer flask (sized to be no more than 50% full with the quenching solution).
Stir plate and magnetic stir bar.
Ice bath.
Addition funnel or disposable pipette.
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).
pH test strips or a calibrated pH meter.
Appropriately labeled hazardous waste containers for aqueous and solid waste.
Neutralization Procedure:
Prepare the Quenching Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Prepare a significant excess relative to the amount of sulfinyl chloride to be neutralized (a 10 to 20-fold molar excess of base is recommended).
Cool the Quenching Solution: Place the flask containing the quenching solution in an ice bath and begin stirring. Allow the solution to cool to below 10 °C. This is critical for controlling the exothermic reaction.
Controlled Addition: Very slowly, in a dropwise manner, add the 1-Cyanoethane-1-sulfinyl chloride to the cold, vigorously stirred basic solution.[9]
Causality: The slow addition to a cooled, stirred excess of base is the most critical step. It ensures that the heat generated from the exothermic hydrolysis is safely dissipated and that the acidic byproducts (HCl and SO₂) are neutralized instantly upon formation, maintaining alkaline conditions and preventing HCN release.
Observe and Control the Reaction: Vigorous gas evolution (carbon dioxide) will be observed. The rate of addition must be controlled to prevent excessive foaming and splashing.[9] If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.
Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure all the 1-Cyanoethane-1-sulfinyl chloride has been hydrolyzed and neutralized.
Verify Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Once stabilized, carefully check the pH of the aqueous solution using pH paper or a pH meter. The pH must be neutral or basic (pH ≥ 8). If the solution is acidic, slowly add more sodium bicarbonate or carbonate solution until a stable basic pH is achieved.
Waste Collection: The final, neutralized aqueous solution should be transferred to a dedicated hazardous waste container labeled "Aqueous Cyanide-Containing Waste".[8] Do not mix with other waste streams.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 1-Cyanoethane-1-sulfinyl chloride.
Spill Management and Decontamination
In the event of a small spill within the fume hood:
Evacuate: Alert personnel in the immediate area.
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Crucially, do not use water or combustible materials like paper towels directly on the active sulfinyl chloride spill , as this will cause a violent reaction.[9]
Collect: Carefully sweep up the absorbent material, minimizing dust formation. Place all cleanup material into a heavy-duty, sealable plastic bag or container.[4] Label it clearly as "Spill Debris: 1-Cyanoethane-1-sulfinyl chloride" and dispose of it as hazardous solid waste.
Decontaminate: Wipe the spill area thoroughly with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][7] All wipes and contaminated PPE must be disposed of as solid cyanide waste.[7]
For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and call emergency services.[4]
Summary and Final Recommendations
The proper disposal of 1-Cyanoethane-1-sulfinyl chloride is a manageable task when the compound's dual chemical hazards are respected. The fundamental principles of maintaining basic conditions, controlling the reaction temperature, and utilizing proper engineering and personal protective controls are non-negotiable.
Table 2: Disposal Do's and Don'ts
Do
Don't
✅ Work in a certified chemical fume hood.
❌ Never work alone.
✅ Wear all mandatory PPE, including a face shield.
❌ Do not allow acids in the work area.
✅ Add the chemical slowly to a cold, stirred excess of base.
❌ Never add water or base to the bulk chemical.
✅ Verify the final waste solution is basic (pH ≥ 8).
❌ Do not pour any waste down the drain.
✅ Collect all liquid and solid waste in separate, labeled hazardous waste containers.
❌ Do not mix this waste with other chemical waste streams.
By adhering to this guide, laboratory professionals can effectively neutralize this hazardous compound, ensuring a safe outcome for themselves, their colleagues, and the environment.
References
Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from University of Illinois Urbana-Champaign website.
Stanford Environmental Health & Safety. Information on Cyanide Compounds.
Chemical Control Centre, University of Windsor. Cyanides Storage, Handling and General Use Information.
UCL Safety Services. (2021, June 7). Cyanide Compounds.
LSU Health Shreveport Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
National Center for Biotechnology Information. PubChem Compound Summary for CID 55279680, 1-Cyano-1-methylethane-1-sulfonyl chloride.
Merck Millipore. (2025, November 20). Safety Data Sheet. Retrieved from a representative SDS for a reactive sulfonyl chloride.
BenchChem. Preventing decomposition of sulfonyl chloride during reaction.
TCI Chemicals. Safety Data Sheet - Quinoline-8-sulfonyl Chloride.
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
International Chemical Safety Cards (ICSCs). ICSC 0198 - SULPHURYL CHLORIDE.
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories.
King, J. F., & Lee, T. M. (1983). Organic sulfur mechanisms. 24.
Thermo Fisher Scientific. (2008, February 21). Safety Data Sheet. Retrieved from a representative SDS for a reactive sulfonyl chloride.
Jacobsen, E. N., & Kany, F. (n.d.).
Sigma-Aldrich. (2025, December 24). Safety Data Sheet. Retrieved from a representative SDS for a reactive sulfonyl chloride.
Fisher Scientific. (2008, June 22). Safety Data Sheet - 4-Cyanobenzene-1-sulfonyl chloride.
Fisher Scientific. (2025, December 19). Safety Data Sheet - Ethanesulfonyl chloride.
ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
American Chemical Society. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide.
BenchChem. Technical Support Center: Removal of Excess Thionyl Chloride.